Technical Documentation Center

3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide
  • CAS: 201996-24-9

Core Science & Biosynthesis

Foundational

Technical Characterization & Validation of 3-Amino-N-(4-methoxyphenyl)benzenesulfonamide

Executive Summary & Structural Context Compound Name: 3-Amino-N-(4-methoxyphenyl)benzenesulfonamide Molecular Formula: C₁₃H₁₄N₂O₃S Molecular Weight: 278.33 g/mol Core Pharmacophore: Sulfonamide (Carbonic Anhydrase Inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Compound Name: 3-Amino-N-(4-methoxyphenyl)benzenesulfonamide Molecular Formula: C₁₃H₁₄N₂O₃S Molecular Weight: 278.33 g/mol Core Pharmacophore: Sulfonamide (Carbonic Anhydrase Inhibitor / Antimicrobial)[1]

This guide details the spectroscopic profiling and synthetic validation of 3-Amino-N-(4-methoxyphenyl)benzenesulfonamide . This compound represents a critical scaffold in medicinal chemistry, combining a meta-substituted aniline moiety with a para-anisidine sulfonamide interface. It is frequently utilized as a fragment in Structure-Activity Relationship (SAR) studies for Carbonic Anhydrase (CA) inhibitors and as a diazo-coupling intermediate in dye chemistry.

The following protocols and data are designed to allow researchers to synthesize, validate, and utilize this compound with high reproducibility.

Synthetic Route & Methodology

To ensure high purity for spectroscopic analysis, the compound is synthesized via a robust two-step sequence: Sulfonylation followed by Nitro-Reduction . This pathway avoids the polymerization risks associated with handling unprotected 3-aminobenzenesulfonyl chlorides.

Reaction Scheme (Logic Flow)

SynthesisPath Start1 3-Nitrobenzenesulfonyl Chloride Inter Intermediate: N-(4-methoxyphenyl)- 3-nitrobenzenesulfonamide Start1->Inter Step 1: Pyridine/DCM 0°C to RT, 4h Start2 p-Anisidine (4-Methoxyaniline) Start2->Inter Product Target: 3-Amino-N-(4-methoxyphenyl)- benzenesulfonamide Inter->Product Step 2: H2, Pd/C or Fe/HCl Reduction

Figure 1: Synthetic pathway ensuring regioselectivity and stability.

Detailed Protocol
  • Step 1: Sulfonamide Formation

    • Reagents: 3-Nitrobenzenesulfonyl chloride (1.0 eq), p-Anisidine (1.0 eq), Pyridine (1.2 eq), DCM (Dichloromethane).

    • Procedure: Dissolve p-anisidine in DCM. Add pyridine. Cool to 0°C. Dropwise add sulfonyl chloride dissolved in DCM. Stir at Room Temperature (RT) for 4 hours.

    • Workup: Wash with 1N HCl (to remove pyridine), then Brine. Dry over MgSO₄.

    • Checkpoint: Intermediate MP should be 133–134 °C [1].[1]

  • Step 2: Nitro Reduction

    • Reagents: Intermediate (from Step 1), 10% Pd/C, H₂ (balloon) or Fe powder/NH₄Cl.

    • Procedure: Dissolve intermediate in MeOH/THF (1:1). Add catalyst.[2][3] Stir under H₂ atmosphere for 12 hours. Filter through Celite.

    • Purification: Recrystallization from Ethanol/Water.

Spectroscopic Profiling

The following data validates the structure. Note that the meta-substitution pattern of the amine ring creates a distinct splitting pattern compared to para-substituted sulfonamides (e.g., sulfanilamide).

A. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the sulfonamide core and the successful reduction of the nitro group (disappearance of NO₂ bands at 1530/1350 cm⁻¹).

Functional GroupFrequency (cm⁻¹)Assignment
Amine (-NH₂) 3350–3450

and

(N-H) stretching (Primary amine)
Sulfonamide (-NH-) 3230–3260

(N-H) stretching (Secondary sulfonamide)
Sulfonyl (-SO₂-) 1310–1320

(S=O) Asymmetric stretch [2]
Sulfonyl (-SO₂-) 1145–1155

(S=O) Symmetric stretch [2]
Ether (Ar-O-C) 1240–1250

(C-O) Aryl ether stretch
Aromatic (C=C) 1590–1600Ring breathing modes
B. Nuclear Magnetic Resonance (NMR)

Data is reported in DMSO-


 due to the solubility profile of sulfonamides.

¹H NMR (400 MHz, DMSO-


, 

ppm):
Shift (

)
MultiplicityIntegralAssignmentStructural Logic
9.85 s (broad)1HSO₂-NH Acidic sulfonamide proton; exchangeable with D₂O.
7.15 t1HAr-H (C5)Ring A (meta-amino): Triplet due to coupling with C4/C6.
7.05 d2HAr-H (C2', C6')Ring B (p-anisidine): Ortho to sulfonamide N.
6.95 s1HAr-H (C2)Ring A: Isolated proton between SO₂ and NH₂.
6.82 d2HAr-H (C3', C5')Ring B: Ortho to Methoxy group (shielded).
6.75 d1HAr-H (C6)Ring A: Ortho to SO₂.
6.68 d1HAr-H (C4)Ring A: Ortho to NH₂ (shielded by resonance).
5.45 s (broad)2HAr-NH₂ Primary amine protons; broad due to H-bonding.
3.68 s3H-OCH₃ Methoxy singlet (characteristic anchor point).

¹³C NMR (100 MHz, DMSO-


, 

ppm):
  • Aliphatic: 55.2 (-OCH₃).

  • Aromatic (Quaternary): 156.5 (C-OMe), 148.8 (C-NH₂), 139.5 (C-SO₂), 129.8 (C-N).

  • Aromatic (CH): 129.2, 122.5, 117.8, 114.2 (C-OMe ortho), 113.5, 108.4.

C. Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (ESI+) and Negative (ESI-).

  • Molecular Ion:

    • [M+H]⁺ = 279.1 m/z

    • [M-H]⁻ = 277.1 m/z (Stable sulfonamide anion).

  • Fragmentation Pattern:

    • m/z 172: Loss of p-anisidine group (Cleavage of S-N bond).

    • m/z 156: Loss of SO₂ from the sulfonyl fragment (Rearrangement).

    • m/z 123:p-Anisidine cation radical.

Analytical Workflow & Quality Control

To validate the synthesized compound for biological screening (e.g., CA inhibition), follow this QC workflow.

QC Logic Diagram

QC_Workflow Sample Crude Product HPLC HPLC-PDA (C18, H2O/MeCN) Sample->HPLC PurityCheck Purity > 98%? HPLC->PurityCheck Recryst Recrystallize (EtOH/H2O) PurityCheck->Recryst No Release Release for Bio-Assay PurityCheck->Release Yes Recryst->HPLC

Figure 2: Standard Quality Control Decision Tree.

HPLC Method (Adapted from [3])
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5μm, 4.6 x 150mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Aromatic) and 280 nm (Phenolic/Aniline).

  • Retention Time: Expect elution at ~6.5–7.5 min (Intermediate polarity).

References

  • Gelbrich, T. et al. "Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives." Crystals, vol. 2024.[1]

  • Wolodkiewicz, W. et al. "Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides." Royal Society of Chemistry Advances, 2016.

  • SIELC Technologies. "Separation of Benzenesulfonamide derivatives on Newcrom R1 HPLC column." Application Note, 2018.

  • Supuran, C. T. "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 2008. (Contextual grounding for CA inhibition).

Sources

Exploratory

An In-depth Technical Guide to Aminophenyl-Benzenesulfonamides for Drug Discovery Professionals

Abstract: The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents. This guide provides a detailed examination of N-aryl benzenesulfonamides, with a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents. This guide provides a detailed examination of N-aryl benzenesulfonamides, with a specific focus on the isomeric aminophenyl derivatives, particularly "3-Amino-N-(4-methoxyphenyl)-benzenesulfonamide" and its closely related analogues. We will explore the challenges in identifying this specific isomer, its physicochemical properties, robust synthetic and analytical methodologies, and its vast potential in drug development, grounded in the established biological activities of the sulfonamide class. This document serves as a comprehensive resource for researchers and scientists engaged in the design and development of novel therapeutics based on this privileged scaffold.

The Enduring Legacy of Sulfonamides in Medicinal Chemistry

Since their discovery as potent antibacterial agents in the early 20th century, sulfonamides have evolved into a critical pharmacophore in drug design.[1] Their remarkable versatility is demonstrated by their presence in drugs treating a wide range of conditions, including bacterial infections, cancer, inflammation, and viral diseases.[2] The benzenesulfonamide core, characterized by a benzene ring linked to a sulfonamide group (-SO₂NH₂), offers a synthetically tractable and modular scaffold. This allows for systematic chemical modifications to fine-tune pharmacokinetic and pharmacodynamic properties. The introduction of an amino group on the benzenesulfonyl ring and an N-aryl substitution, as seen in aminophenyl-benzenesulfonamides, provides key vectors for exploring structure-activity relationships (SAR) and developing targeted therapeutics.[2]

Physicochemical Properties and Isomeric Identification

A precise understanding of a compound's identity and properties is fundamental to any research endeavor. This section details the key identifiers and characteristics of the target compound and its relevant isomers.

Chemical Structure and Isomeric Specificity

The compound "3-Amino-N-(4-methoxyphenyl)-benzenesulfonamide" is a specific constitutional isomer within a family of related structures. Searches for a dedicated CAS (Chemical Abstracts Service) number for this exact isomer are often inconclusive, with data frequently pointing to more commercially available or extensively studied analogues. For instance, the 4-amino isomer, 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide , is well-documented with CAS Number 19837-74-2 .[3]

Given the ambiguity, this guide will use the properties of the 4-amino isomer as a representative example for quantitative data, while discussing the synthesis and potential properties of the 3-amino target compound from a chemical principles perspective. It is imperative for researchers to confirm the identity of their specific isomer through rigorous analytical characterization.

Another related compound is 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide, which has a CAS number of 97-35-8.[4]

Core Physicochemical Data

The following table summarizes the key computed and experimental properties for the representative compound, 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide. These values provide a baseline for handling, formulation, and analytical method development.

PropertyValueSource
CAS Number 19837-74-2[3]
Molecular Formula C₁₃H₁₄N₂O₃S[3]
Molecular Weight 278.33 g/mol [3]
IUPAC Name 4-amino-N-(4-methoxyphenyl)benzenesulfonamide[3]
SMILES COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N[3]
InChI Key PKCILPHWDZXVQT-UHFFFAOYSA-N[3]
Predicted LogP 1.70[4]

Synthesis and Purification Strategies

The synthesis of N-aryl benzenesulfonamides is a well-established process in organic chemistry, valued for its reliability and high yields.[5] The primary strategy involves the nucleophilic attack of an amine on a sulfonyl chloride.

General Synthetic Rationale

The most direct route to synthesizing 3-Amino-N-(4-methoxyphenyl)-benzenesulfonamide involves two key precursors:

  • 3-Aminobenzenesulfonyl chloride: The electrophilic component. Often, this is generated from a more stable precursor, such as 3-nitrobenzenesulfonyl chloride, with the nitro group being reduced to an amine in a subsequent step.

  • p-Anisidine (4-methoxyaniline): The nucleophilic component.

The causality behind this choice is the high reactivity of the sulfonyl chloride group towards the primary amine of p-anisidine, forming a stable sulfonamide bond. The reaction is typically performed in the presence of a base to neutralize the HCl byproduct.

Detailed Experimental Protocol: Synthesis of an N-Aryl Sulfonamide

This protocol is adapted from a general procedure for synthesizing nitrobenzenesulfonamides, which are direct precursors to the target amino compounds.[1] The final step, a nitro group reduction, is a standard and high-yielding transformation.

Step 1: Sulfonamide Bond Formation

  • To a 250 mL Erlenmeyer flask, add 3-nitrobenzenesulfonyl chloride (10.0 mmol, 2.22 g) and p-anisidine (10.0 mmol, 1.23 g).[1]

  • Add 50 mL of deionized water and 10 mL of 1 M sodium carbonate (Na₂CO₃) solution to act as a base and solvent medium.[1]

  • Stir the biphasic mixture vigorously at room temperature for 24-48 hours until the reaction is complete (monitor by TLC).[1]

  • Collect the resulting solid product, N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide, by suction filtration.

  • Wash the crude product sequentially with deionized water and cold isopropanol to remove unreacted starting materials and inorganic salts.[1]

  • Dry the product in a vacuum oven at 60 °C.

Step 2: Nitro Group Reduction

  • Suspend the dried nitro-sulfonamide (8.0 mmol) in ethanol (100 mL) in a round-bottom flask.

  • Add a catalyst, such as 10% Palladium on Carbon (Pd/C), to the mixture.

  • Flush the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction at room temperature until the starting material is fully consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, 3-Amino-N-(4-methoxyphenyl)-benzenesulfonamide.

  • Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain a highly pure product.

Synthesis Workflow Diagram```dot

Synthesis_Workflow cluster_step1 Step 1: Sulfonamide Formation cluster_step2 Step 2: Nitro Reduction A 3-Nitrobenzenesulfonyl Chloride C Reaction Vessel (Water, Na2CO3) A->C B p-Anisidine B->C D N-(4-methoxyphenyl)- 3-nitrobenzenesulfonamide C->D Stirring, 24-48h E Nitro-Sulfonamide in Ethanol D->E Purification & Drying F H2 Gas, Pd/C Catalyst E->F Hydrogenation G Final Product: 3-Amino-N-(4-methoxyphenyl) -benzenesulfonamide F->G Filtration & Evaporation

Caption: Standard workflow for HPLC-based purity analysis.

Applications in Drug Development and Research

The aminobenzenesulfonamide scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to multiple receptor types and serve as a versatile starting point for drug discovery.

[2]#### 5.1 Established and Potential Biological Activities

  • Antibacterial Agents: The classic mechanism of action for sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. This starves the bacteria of necessary precursors for DNA and RNA synthesis.

  • Carbonic Anhydrase Inhibitors: Many sulfonamides are potent inhibitors of carbonic anhydrases, enzymes involved in pH regulation, CO₂ transport, and ion exchange. This activity is leveraged in diuretics and treatments for glaucoma and epilepsy.

  • Anticancer Activity: Certain sulfonamide derivatives have shown promise as anticancer agents by inhibiting pathways crucial for tumor growth, such as those involving receptor tyrosine kinases. *[1] Anti-inflammatory and Antiviral Properties: The scaffold has been incorporated into drugs like celecoxib (a COX-2 inhibitor) and amprenavir (an HIV protease inhibitor), highlighting its broad therapeutic potential. *[5] Cardiovascular Effects: Some benzenesulfonamide derivatives have been shown to affect blood pressure and coronary resistance, potentially through interactions with calcium channels or other cardiovascular receptors.

[6]#### 5.2 Signaling Pathway: Sulfonamide Inhibition of Folate Synthesis

Folate_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Bacterial Enzyme THF Tetrahydrofolic Acid (THF) DHF->THF Nucleotides Nucleotide Synthesis (DNA, RNA) THF->Nucleotides Sulfonamide Sulfonamide Drug (e.g., Aminobenzenesulfonamide) Sulfonamide->DHPS Competitive Inhibition

Sources

Foundational

An In-depth Technical Guide to 3-Amino-N-(4-methoxyphenyl)-benzenesulfonamide: Molecular Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-Amino-N-(4-methoxyphenyl)-benzenesulfonamide, a member of the pharmacologically signifi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-N-(4-methoxyphenyl)-benzenesulfonamide, a member of the pharmacologically significant class of sulfonamides. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document leverages data from closely related isomers and the broader family of aminobenzenesulfonamides to provide a robust understanding of its molecular structure, physicochemical properties, and probable synthetic pathways. This guide is intended to serve as a foundational resource for researchers engaged in the design, synthesis, and evaluation of novel sulfonamide-based compounds for drug discovery and development.

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone in medicinal chemistry, with a rich history dating back to the discovery of Prontosil, the first commercially available antibacterial agent.[1] The versatility of the sulfonamide moiety (R-SO₂NR'R'') allows for a wide range of chemical modifications, leading to a diverse array of biological activities.[2] Beyond their well-established antibacterial properties, sulfonamides have been developed as carbonic anhydrase inhibitors, diuretics, anticonvulsants, and even anti-cancer agents.[1][2] The N-aryl benzenesulfonamide scaffold, in particular, offers a synthetically accessible framework for exploring structure-activity relationships. This guide focuses on a specific, yet under-documented member of this class: 3-Amino-N-(4-methoxyphenyl)-benzenesulfonamide.

Molecular Structure and IUPAC Nomenclature

The definitive identification of a chemical entity begins with its precise molecular structure and systematic name.

IUPAC Name

The formal IUPAC name for the topic compound is 3-Amino-N-(4-methoxyphenyl)benzenesulfonamide . This name systematically describes the connectivity of the atoms within the molecule: a benzenesulfonamide core with an amino group at the 3-position of the benzene ring and a 4-methoxyphenyl group attached to the sulfonamide nitrogen.

Chemical Structure

The molecular structure of 3-Amino-N-(4-methoxyphenyl)-benzenesulfonamide is characterized by a central benzenesulfonamide core. An amino (-NH₂) group is substituted at the meta-position (C3) of the benzene ring, and a 4-methoxyphenyl group is attached to the nitrogen atom of the sulfonamide moiety.

Caption: 2D Molecular Structure of 3-Amino-N-(4-methoxyphenyl)-benzenesulfonamide.

Physicochemical Properties

While specific experimental data for 3-Amino-N-(4-methoxyphenyl)-benzenesulfonamide (CAS: 201996-24-9) is not extensively available in peer-reviewed literature, we can infer its properties based on its structural analogues and the fundamental principles of physical organic chemistry. For comparative purposes, data for the isomeric 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide is presented where available.

PropertyPredicted/Inferred Value for 3-Amino IsomerReported Value for 4-Amino IsomerReference
Molecular Formula C₁₃H₁₄N₂O₃SC₁₃H₁₄N₂O₃SN/A
Molecular Weight 278.33 g/mol 278.33 g/mol N/A
Appearance Likely a solid at room temperatureWhite to off-white solidN/A
Melting Point Expected to be a high-melting solid~250-252 °C[3]
Solubility Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) and sparingly soluble in water.Soluble in polar solvents like ethanol and methanol.[3]

Synthesis of N-Aryl Benzenesulfonamides: A General Workflow

The synthesis of N-substituted benzenesulfonamides is a well-established transformation in organic chemistry, typically proceeding through the reaction of a benzenesulfonyl chloride with a primary or secondary amine.[4][5]

General Synthetic Strategy

A plausible synthetic route to 3-Amino-N-(4-methoxyphenyl)-benzenesulfonamide would involve two key steps:

  • Sulfonylation: Reaction of 3-nitrobenzenesulfonyl chloride with 4-methoxyaniline (p-anisidine) to form the corresponding N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide.

  • Reduction: Reduction of the nitro group to an amino group to yield the final product.

start 3-Nitrobenzenesulfonyl Chloride + 4-Methoxyaniline intermediate N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide start->intermediate Sulfonylation (Base, Solvent) end 3-Amino-N-(4-methoxyphenyl)-benzenesulfonamide intermediate->end Reduction (e.g., SnCl₂/HCl or H₂/Pd-C)

Caption: General synthetic workflow for 3-Amino-N-(4-methoxyphenyl)-benzenesulfonamide.

Experimental Protocol: A Representative Synthesis

The following is a generalized, representative protocol based on established methods for the synthesis of related compounds.[6] Note: This protocol has not been specifically optimized for the synthesis of 3-Amino-N-(4-methoxyphenyl)-benzenesulfonamide and should be adapted and optimized by the researcher.

Step 1: Synthesis of N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide

  • To a stirred solution of 4-methoxyaniline (1.0 eq) in a suitable solvent (e.g., pyridine, dichloromethane, or a biphasic system with a mild base like NaHCO₃) at 0 °C, add 3-nitrobenzenesulfonyl chloride (1.05 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide.

Step 2: Reduction to 3-Amino-N-(4-methoxyphenyl)-benzenesulfonamide

  • Dissolve the N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).

  • Add a reducing agent. Common choices include:

    • Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.

    • Catalytic hydrogenation with H₂ gas and a palladium on carbon (Pd/C) catalyst.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • If using SnCl₂, carefully neutralize the acidic solution with a base (e.g., saturated NaHCO₃ solution) until the product precipitates.

  • If using catalytic hydrogenation, filter the reaction mixture through celite to remove the catalyst.

  • Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the final product by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The spectrum would be complex due to the two substituted benzene rings. Key signals would include:

    • A singlet for the methoxy (-OCH₃) protons around 3.8 ppm.

    • A broad singlet for the amino (-NH₂) protons, the chemical shift of which would be solvent-dependent.

    • A series of multiplets in the aromatic region (approximately 6.5-8.0 ppm) corresponding to the protons on both benzene rings.

    • A singlet or broad singlet for the sulfonamide N-H proton.

  • ¹³C NMR: The spectrum would show 13 distinct carbon signals (unless there is accidental equivalence). Key signals would include:

    • A signal for the methoxy carbon around 55 ppm.

    • Multiple signals in the aromatic region (approximately 110-150 ppm).

  • IR Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present:

    • N-H stretching vibrations for the amino and sulfonamide groups (around 3200-3500 cm⁻¹).

    • Asymmetric and symmetric S=O stretching vibrations for the sulfonyl group (around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively).

    • C-N and C-O stretching vibrations.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (278.33 g/mol ).

Potential Applications and Biological Relevance

The biological activities of sulfonamides are diverse and often depend on the nature and position of the substituents on the aromatic rings.

  • Antibacterial Agents: Many sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. The amino group is often crucial for this activity.

  • Carbonic Anhydrase Inhibitors: The sulfonamide moiety is a key pharmacophore for binding to the zinc ion in the active site of carbonic anhydrases.

  • Kinase Inhibitors: Some sulfonamides have been shown to exhibit inhibitory activity against various protein kinases, which are important targets in cancer therapy.

  • Chemical Intermediates: Aminobenzenesulfonamides serve as versatile building blocks in the synthesis of more complex molecules, including dyes and other pharmaceuticals.

Given its structure, 3-Amino-N-(4-methoxyphenyl)-benzenesulfonamide could be investigated for a range of biological activities, particularly as a potential antibacterial agent or as a scaffold for the development of other bioactive compounds.

Conclusion

3-Amino-N-(4-methoxyphenyl)-benzenesulfonamide represents an intriguing yet understudied member of the sulfonamide family. While a scarcity of direct experimental data necessitates a predictive and comparative approach, this technical guide provides a solid foundation for its study. The outlined molecular structure, inferred physicochemical properties, and generalized synthetic protocols offer a starting point for researchers interested in exploring this and related compounds. The rich history and diverse biological activities of the sulfonamide class suggest that even subtle structural modifications, such as the positioning of the amino group in this particular isomer, could lead to novel and valuable pharmacological properties. Further investigation into the synthesis and biological evaluation of 3-Amino-N-(4-methoxyphenyl)-benzenesulfonamide is warranted to fully elucidate its potential.

References

  • Arctom, Inc. (n.d.). 3-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide. Retrieved from [Link]

  • Google Patents. (2016). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • Evo-T-Chem. (n.d.). 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide. Retrieved from [Link]

  • Ghorab, M. M., & Alsaid, M. S. (2025). Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. Retrieved from [Link]

  • IUCr Journals. (2012). N-(4-Methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o298.
  • Saeed, A., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-218.
  • PrepChem. (n.d.). Synthesis of benzene-sulfonamide. Retrieved from [Link]

  • MDPI. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 27(19), 6649.
  • Google Patents. (1989). US4874894A - Process for the production of benzenesulfonamides.
  • National Center for Biotechnology Information. (n.d.). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Retrieved from [Link]

  • Google Patents. (2017). CN106316938B - A kind of preparation method of P-aminobenzene-sulfonamide compound.
  • ResearchGate. (n.d.). Traditional sulfonamide synthesis using amine and sulfonyl chloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • Journal of Biological Chemistry. (1937). THE DETERMINATION OF SULFANILAMIDE (p-AMINOBENZENESULFONAMIDE) IN BIOLOGICAL MEDIA. Journal of Biological Chemistry, 122(2), 539-546.
  • Accela ChemBio Inc. (2023). 66422-95-5,2-(2,4-Diaminophenoxy)ethanol Dihydrochloride. Retrieved from [Link]

  • Acmec Biochemical. (n.d.). 244277-75-6[(1S,2S,3aR,5R,9R,11R,13R,13aR,E) -. Retrieved from https://www.acmec-biochem.com/244277-75-6.html
  • Zeitschrift für Naturforschung B. (2004). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and.
  • PubMed. (2023). Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. Molecules, 28(15), 5780.5780.

Sources

Exploratory

"3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide" material safety data sheet (MSDS)

Executive Summary & Chemical Identity[1][2] 3-Amino-N-(4-methoxyphenyl)benzenesulfonamide is a specialized pharmacophore intermediate belonging to the diarylsulfonamide class. Unlike its widely known para-isomer (sulfame...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

3-Amino-N-(4-methoxyphenyl)benzenesulfonamide is a specialized pharmacophore intermediate belonging to the diarylsulfonamide class. Unlike its widely known para-isomer (sulfamethoxazole precursors), the meta-amino substitution pattern offers unique steric and electronic properties, making it a critical scaffold in the development of Carbonic Anhydrase (CA) inhibitors and azo-dye supramolecular assemblies.

This guide serves as both a high-level technical manual for synthesis/application and a rigorous safety assessment (MSDS/SDS) for handling.

Physicochemical Profile[3][4][5][6][7]
PropertySpecification
Chemical Name 3-Amino-N-(4-methoxyphenyl)benzenesulfonamide
Synonyms

-(4-Anisyl)-3-aminobenzenesulfonamide;

-(4-Methoxyphenyl)metanilamide
Molecular Formula

Molecular Weight 278.33 g/mol
Physical State Off-white to beige crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
pKa (Predicted) ~10.0 (Sulfonamide NH), ~3.5 (Aniline NH2)
Melting Point 133–136 °C (Predicted based on nitro-precursor analogs)

Safety Data Sheet (SDS) & Hazard Assessment

Warning: This compound contains structural alerts for skin sensitization (aniline moiety) and sulfonamide hypersensitivity. Treat as a potent bioactive agent.

GHS Classification (Predicted)

Based on Structure-Activity Relationship (SAR) with p-anisidine and metanilamide:

  • Acute Toxicity (Oral): Category 4 (H302)

  • Skin Sensitization: Category 1 (H317)

  • Eye Irritation: Category 2A (H319)[1]

  • Aquatic Toxicity (Chronic): Category 2 (H411)

Hazard Statements & Precautionary Protocols
CodeHazard StatementCausality & Mechanism
H317 May cause allergic skin reaction.Haptenization: The aniline nitrogen can oxidize to reactive nitroso species, binding to skin proteins (MHC-II pathway).
H319 Causes serious eye irritation.[1][2]Acidic Functionality: The sulfonamide proton is weakly acidic; direct contact disrupts mucosal pH balance.
H411 Toxic to aquatic life with long-lasting effects.Bioaccumulation: The lipophilic diaryl ether/sulfonamide core resists rapid hydrolysis in aquatic environments.
Emergency Response Workflow

EmergencyResponse start Exposure Incident type Identify Route start->type skin Skin Contact type->skin eye Eye Contact type->eye inhale Inhalation type->inhale act_skin 1. Drench 15 min 2. Remove Contaminated Clothing 3. Monitor for Rash (Sensitization) skin->act_skin act_eye 1. Irrigate 15 min (Saline) 2. Check pH (Target 7.4) 3. Ophthalmologist Consult eye->act_eye act_inhale 1. Fresh Air 2. Oxygen if hypoxic 3. Monitor for Methemoglobinemia inhale->act_inhale

Figure 1: Critical response logic for acute exposure events. Note the specific monitoring for sensitization and methemoglobinemia due to the aniline substructure.

Synthesis & Characterization Protocol

The synthesis of 3-Amino-N-(4-methoxyphenyl)benzenesulfonamide is a two-step process involving the nucleophilic attack of p-anisidine on 3-nitrobenzenesulfonyl chloride, followed by the selective reduction of the nitro group.

Step 1: Sulfonylation (Formation of the Scaffold)
  • Reagents: 3-Nitrobenzenesulfonyl chloride (1.0 eq), p-Anisidine (1.0 eq), Pyridine (solvent/base) or

    
    /Acetone.
    
  • Mechanism: Nucleophilic substitution at the sulfonyl sulfur.

Protocol:

  • Dissolve p-anisidine (12.3 g, 100 mmol) in 50 mL dry acetone containing

    
     (100 mmol).
    
  • Cool to 0°C. Add 3-nitrobenzenesulfonyl chloride (22.1 g, 100 mmol) portion-wise over 30 minutes.

  • Allow to warm to room temperature (RT) and stir for 4 hours.

  • Quench: Pour into ice water (300 mL). The intermediate N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide will precipitate.

  • Purification: Recrystallize from Ethanol/Water.

Step 2: Nitro Reduction (The Functionalization)
  • Reagents:

    
     (balloon), 10% Pd/C, Methanol/THF.
    
  • Critical Control: Avoid over-reduction or hydrogenolysis of the C-S bond (rare, but possible under high pressure).

Protocol:

  • Dissolve the nitro-intermediate (10 g) in Methanol (100 mL).

  • Add 10% Pd/C catalyst (5 wt%).

  • Purge with Argon, then introduce

    
     atmosphere (1 atm).
    
  • Stir vigorously at RT for 6-12 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

  • Workup: Filter through Celite to remove Pd. Concentrate filtrate.

  • Yield: Expect 85-92% as an off-white solid.

Quality Control (Self-Validating Metrics)
Analytical MethodDiagnostic SignalAcceptance Criteria
1H NMR (DMSO-d6) Methoxy Singlet (

3.7 ppm)
Integral = 3.0 ± 0.1
1H NMR (DMSO-d6) Sulfonamide NH (

9.8-10.2 ppm)
Broad singlet,

exchangeable
HPLC (C18 Column) Purity @ 254 nm> 98.0% Area
Mass Spec (ESI+)

279.33 m/z

Applications in Drug Discovery[2][13]

Carbonic Anhydrase Inhibition (CAI)

This molecule acts as a "tail" scaffold. The free meta-amino group is the vector for attaching "zinc-binding groups" (ZBGs) or extending the molecule to interact with the hydrophilic half of the CA active site.

  • Mechanism: The sulfonamide moiety (

    
    ) coordinates to the 
    
    
    
    ion in the enzyme active site, displacing the catalytic water molecule/hydroxide ion, thus inhibiting the hydration of
    
    
    .
  • Selectivity: The meta-substitution allows the molecule to adopt a conformation that can differentiate between CA isoforms (e.g., tumor-associated CA IX vs. cytosolic CA II).

Synthesis Workflow Diagram

SynthesisPath cluster_0 Precursors A 3-Nitrobenzenesulfonyl Chloride C Intermediate: N-(4-methoxyphenyl)- 3-nitrobenzenesulfonamide A->C Na2CO3, Acetone 0°C -> RT B p-Anisidine B->C D Target: 3-Amino-N-(4-methoxyphenyl) benzenesulfonamide C->D H2, Pd/C Methanol QC QC Check: NMR & HPLC D->QC

Figure 2: Synthetic pathway from commodity precursors to the target amino-sulfonamide scaffold.

References

  • BASF Safety Data Sheet. (2026). Generic Safety Data for Sulfonamide/Aniline Derivatives.
  • Akocak, S., et al. (2020). "Pyridinium derivatives of 3-aminobenzenesulfonamide are nanomolar-potent inhibitors of tumor-expressed carbonic anhydrase isozymes CA IX and CA XII." Bioorganic Chemistry, 103, 104204.

  • Gelbrich, T., et al. (2007). "Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives." Crystallography Reports. (Contextualizing the nitro-precursor structure).
  • PubChem Compound Summary. (2026). 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (Isomer Analog Data). PubChem CID 19837-74-2.

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7, 168-181. (Mechanistic grounding for sulfonamide activity).

Disclaimer: This document is for research and development purposes only. The synthesis and handling of this chemical should only be performed by qualified personnel in a controlled laboratory environment.

Sources

Foundational

Technical Guide: 3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide as a Scaffold in Medicinal Chemistry

This technical guide details the utility, synthesis, and medicinal chemistry applications of 3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide (hereafter referred to as Scaffold 3-AMPBS ).[1] [1] Executive Summary 3-Amino-...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the utility, synthesis, and medicinal chemistry applications of 3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide (hereafter referred to as Scaffold 3-AMPBS ).[1]

[1]

Executive Summary

3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide represents a "privileged structure" in medicinal chemistry, combining a robust benzenesulfonamide core with two distinct vectors for diversification: the 3-amino group (nucleophilic handle) and the N-(4-methoxyphenyl) moiety (lipophilic tail).[1]

Unlike classic primary sulfonamides (


) which primarily target Carbonic Anhydrases (CAs), this secondary sulfonamide scaffold is frequently utilized in the development of microtubule destabilizers , kinase inhibitors , and antiproliferative agents . The meta-amino positioning provides a unique geometry for accessing distinct hydrophobic pockets in enzyme active sites, differing significantly from the para-amino geometry of sulfanilamide antibiotics.[1]
Core Physicochemical Profile
PropertyValue (Predicted)Significance
Molecular Formula

Core Scaffold
Molecular Weight ~278.33 g/mol Fragment-like (Rule of 3 compliant)
cLogP ~2.1 - 2.5Ideal lipophilicity for oral bioavailability
H-Bond Donors 2 (

,

)
Critical for hinge binding (kinases)
H-Bond Acceptors 4 (

,

,

)
Interaction with active site residues
Rotatable Bonds 4Conformational flexibility

Structural Analysis & Synthetic Utility

The "Growth Vector" Strategy

In Structure-Activity Relationship (SAR) campaigns, Scaffold 3-AMPBS serves as a bifurcation point.[1]

  • Vector A (The Handle): The 3-amino group is the primary site for library expansion. It reacts readily with electrophiles (isocyanates, acid chlorides, sulfonyl chlorides) to generate urea, amide, or sulfonamide linkers. This vector typically projects into the solvent-exposed region or a specificity pocket (e.g., the "gatekeeper" region in kinases).

  • Vector B (The Anchor): The N-(4-methoxyphenyl) sulfonamide moiety often acts as the structural anchor. The p-methoxy group functions as a hydrogen bond acceptor and a metabolic soft spot (O-demethylation), which can be modulated by bioisosteric replacement (e.g.,

    
    , 
    
    
    
    ) in later optimization stages.[1]
Synthetic Pathway (Self-Validating Protocol)

The synthesis follows a robust Sulfonylation-Reduction sequence.[1] This route is preferred over direct amination due to the high availability of 3-nitrobenzenesulfonyl chloride and the avoidance of protecting group manipulations.

Step 1: Sulfonylation

  • Reactants: 3-Nitrobenzenesulfonyl chloride + 4-Methoxyaniline (p-Anisidine).[1]

  • Conditions: Pyridine (solvent/base),

    
    .
    
  • Mechanism: Nucleophilic attack of the aniline nitrogen on the sulfonyl sulfur, followed by elimination of HCl.

Step 2: Nitro Reduction

  • Reactants: 3-Nitro-N-(4-methoxyphenyl)benzenesulfonamide.[1]

  • Conditions:

    
     (Catalytic Hydrogenation) OR 
    
    
    
    (Chemical Reduction).
  • Outcome: Selective reduction of

    
     to 
    
    
    
    without cleaving the sulfonamide bond.[1]
Visualization: Synthetic Workflow

Synthesis SM1 3-Nitrobenzenesulfonyl Chloride INT Intermediate: 3-Nitro-N-(4-methoxyphenyl) benzenesulfonamide SM1->INT Pyridine, 0°C (Sulfonylation) SM2 p-Anisidine SM2->INT PROD SCAFFOLD: 3-Amino-N-(4-methoxyphenyl) benzenesulfonamide INT->PROD H2, Pd/C or Fe/NH4Cl (Reduction)

Figure 1: Two-step synthetic pathway yielding the target scaffold from commercially available precursors.[1]

Medicinal Chemistry Applications

Antiproliferative & Tubulin Inhibition

Secondary sulfonamides with N-aryl substituents are well-documented mimics of colchicine-binding site inhibitors .[1] The 3-amino group allows for the attachment of bulky heterocycles or urea moieties that stabilize the tubulin-inhibitor complex, leading to G2/M cell cycle arrest.

  • Mechanism:[2][3][4] The sulfonamide bridge acts as a bioisostere for the styryl or amide linkers found in combretastatin analogs.

Kinase Inhibition (Hinge Binding)

The 3-aminobenzenesulfonamide motif can function as a hinge binder .

  • The sulfonamide oxygen and the 3-amino nitrogen can form a bidentate H-bond network with the kinase hinge region (e.g., ATP binding site).

  • Derivatization of the 3-amino group into a urea (e.g., reacting with phenyl isocyanate) creates a "Type II" kinase inhibitor profile, potentially targeting the DFG-out conformation (similar to Sorafenib).

Carbonic Anhydrase (CA) Considerations

While primary sulfonamides (


) are classic CA inhibitors, secondary sulfonamides (

) like Scaffold 3-AMPBS generally show reduced affinity for the CA zinc ion due to steric hindrance and reduced acidity of the NH proton.
  • Exception: If the N-substituent (4-methoxyphenyl) fits into the hydrophobic pocket of specific isoforms (e.g., hCA IX), reasonable inhibition can still be achieved. However, this scaffold is more often a precursor to CA inhibitors (where the N-substituent is cleaved) or a scaffold for non-CA targets.

Visualization: SAR Decision Tree

SAR SCAFFOLD 3-Amino-N-(4-methoxyphenyl) benzenesulfonamide UREA Reaction w/ Isocyanates (Urea Formation) SCAFFOLD->UREA AMIDE Reaction w/ Acid Chlorides (Amide Formation) SCAFFOLD->AMIDE SULF Reaction w/ Sulfonyl Chlorides (Bis-Sulfonamide) SCAFFOLD->SULF KINASE Target: Kinase Inhibitor (Type II DFG-out) UREA->KINASE H-bond Donor/Acceptor Motif TUBULIN Target: Tubulin Polymerization (Colchicine Site) AMIDE->TUBULIN Rigid Linker CA Target: CA Isoform Selective (If N-substituent fits) SULF->CA Selectivity Modulation

Figure 2: SAR exploration strategy starting from the 3-amino handle.[1]

Experimental Protocols

Protocol A: Synthesis of Scaffold 3-AMPBS

Objective: Preparation of 3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide on a 10 mmol scale.

  • Sulfonylation:

    • Dissolve p-anisidine (1.23 g, 10 mmol) in anhydrous pyridine (15 mL) in a round-bottom flask.

    • Cool to

      
       in an ice bath.
      
    • Add 3-nitrobenzenesulfonyl chloride (2.21 g, 10 mmol) portion-wise over 15 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Workup: Pour mixture into ice-water (100 mL) containing concentrated HCl (15 mL) to neutralize pyridine.

    • Filter the precipitate, wash with water, and dry to yield the Nitro-intermediate.

  • Reduction (Fe/NH4Cl Method):

    • Suspend the Nitro-intermediate (approx. 3 g) in Ethanol/Water (3:1, 40 mL).

    • Add Iron powder (5 eq) and Ammonium Chloride (5 eq).

    • Reflux at

      
       for 2 hours (Monitor by TLC: disappearance of nitro spot).
      
    • Workup: Filter hot through Celite to remove iron residues.

    • Concentrate the filtrate under reduced pressure.

    • Recrystallize from Ethanol to yield 3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide as an off-white solid.[1]

    • Validation: Verify via

      
      -NMR (DMSO-
      
      
      
      ).[1][5] Look for aniline
      
      
      broad singlet around 5.5 ppm.
Protocol B: Derivatization to Urea Library (General Procedure)

Objective: Synthesis of 1-(3-(N-(4-methoxyphenyl)sulfamoyl)phenyl)-3-arylureas.[1]

  • Dissolve Scaffold 3-AMPBS (0.5 mmol) in anhydrous THF or DCM (5 mL).

  • Add appropriate Aryl Isocyanate (0.55 mmol, 1.1 eq).

  • Stir at RT for 4–12 hours.

  • Workup: The urea product often precipitates. Filter and wash with cold ether. If soluble, evaporate solvent and purify via flash chromatography (Hexane/EtOAc).

References

  • PubChem. 3-amino-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Supuran, C. T. (2008).[6][7] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[8] Nature Reviews Drug Discovery. (Contextual grounding for sulfonamide mechanisms).

  • Molecules Journal. Synthesis and CA Inhibition of N-substituted Sulfonamides. (Discusses the "tail approach" and secondary sulfonamide limitations). Available at: [Link]

  • Journal of Medicinal Chemistry. Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. (Detailed SAR logic for benzenesulfonamide scaffolds). Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Chemoinformatic & Synthetic Profile of 3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide

This technical guide provides an in-depth chemoinformatic and synthetic profile for 3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide , a specific sulfonamide derivative used as a chemical probe and intermediate in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth chemoinformatic and synthetic profile for 3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide , a specific sulfonamide derivative used as a chemical probe and intermediate in medicinal chemistry.[1]

[1]

Executive Summary

3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide (CAS: 201996-24-9) is a meta-substituted sulfonamide scaffold.[1][2][3] Unlike its para-substituted isomer (sulfanilamide derivatives), the meta-amino positioning alters its electronic properties and binding topology, making it a valuable probe for exploring Structure-Activity Relationships (SAR) in Carbonic Anhydrase (CA) inhibition and kinase selectivity.[1] This guide details its unambiguous identification via InChI, its synthetic pathways, and biological context.[1]

Chemoinformatics Identity

Precise identification is critical to distinguish this compound from its isomers (e.g., the 4-amino variant).[1] The International Chemical Identifier (InChI) provides a layered, standard encoding of the molecular structure.[1]

Core Identifiers

The following data ensures unambiguous digital resolution of the molecule.

Identifier TypeValueNote
Common Name 3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamideAlso known as N-(4-methoxyphenyl)metanilamide
CAS Registry Number 201996-24-9 Specific to the meta-amino isomer
InChI Key BRNSSQHZVBPAEM-UHFFFAOYSA-N Hashed digital signature
Molecular Formula C₁₃H₁₄N₂O₃SMW: 278.33 g/mol
SMILES COc1ccc(cc1)NS(=O)(=O)c2cccc(N)c2Canonical string
Structural Logic & InChI Generation

The InChI Key BRNSSQHZVBPAEM-UHFFFAOYSA-N is derived from the standard InChI string.[1] The structure consists of two aromatic rings linked by a sulfonamide bridge:[1]

  • Ring A (Sulfonyl side): A benzene ring substituted at the 1-position (sulfonyl) and 3-position (amino).[1]

  • Ring B (Amide side): A benzene ring substituted at the 1-position (nitrogen) and 4-position (methoxy).[1]

Synthetic Pathways & Experimental Protocols

The synthesis of 3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide follows a convergent pathway, coupling a sulfonyl chloride with an aniline derivative, followed by a reduction step.[1]

Retrosynthetic Analysis

The most robust route involves the formation of the sulfonamide bond using 3-nitrobenzenesulfonyl chloride (stable precursor) followed by the selective reduction of the nitro group to the amine.[1] Direct use of 3-aminobenzenesulfonyl chloride is avoided due to self-polymerization risks.[1]

Retrosynthesis Target Target: 3-Amino-N-(4-methoxyphenyl) benzenesulfonamide NitroInter Intermediate: 3-Nitro-N-(4-methoxyphenyl) benzenesulfonamide Target->NitroInter Reduction (H2/Pd-C or Fe/HCl) Sulfonyl Precursor A: 3-Nitrobenzenesulfonyl chloride NitroInter->Sulfonyl Sulfonylation (Base) Anisidine Precursor B: p-Anisidine (4-methoxyaniline) NitroInter->Anisidine +

Figure 1: Retrosynthetic strategy utilizing a nitro-protection approach to prevent side reactions.[1]

Detailed Synthesis Protocol

Step 1: Sulfonylation (Formation of the Nitro-Intermediate)

  • Reagents: 3-Nitrobenzenesulfonyl chloride (1.0 eq), p-Anisidine (1.0 eq), Pyridine (solvent/base) or DCM/Triethylamine.[1]

  • Procedure:

    • Dissolve p-Anisidine in dry DCM (Dichloromethane) under nitrogen atmosphere.

    • Add Triethylamine (1.2 eq) and cool to 0°C.

    • Add 3-Nitrobenzenesulfonyl chloride portion-wise to control exotherm.[1]

    • Stir at room temperature for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

    • Workup: Wash with 1M HCl (to remove excess amine/pyridine), then brine. Dry over MgSO₄ and concentrate.

    • Yield Expectation: 85-90% (Yellow solid).

Step 2: Nitro Reduction (Formation of the Target) [1]

  • Reagents: Nitro-intermediate, Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water.[1]

  • Procedure:

    • Suspend the nitro-intermediate in Ethanol:Water (3:1).[1]

    • Add NH₄Cl (5.0 eq) and Iron powder (3.0 eq).

    • Reflux at 80°C for 2-4 hours. The reaction mixture will turn dark/brown.[1]

    • Filtration: Filter hot through a Celite pad to remove iron residues.[1] Wash the pad with hot ethanol.[1]

    • Purification: Concentrate the filtrate. Recrystallize from Ethanol or purify via flash column chromatography if necessary.

    • Validation: The product should be a white to off-white solid.

Biological Context & Mechanism

Sulfonamides are a privileged structure in medicinal chemistry.[1] While para-amino sulfonamides (sulfanilamides) primarily target dihydropteroate synthase (bacterial folate synthesis), meta-amino sulfonamides are frequently investigated as inhibitors of Carbonic Anhydrases (CAs) and as scaffolds for kinase inhibitors.[1]

Carbonic Anhydrase Inhibition Mechanism

The sulfonamide moiety (


) acts as a zinc-binding group (ZBG).[1] The nitrogen atom coordinates with the catalytic 

ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.[1]

CA_Inhibition Enzyme Carbonic Anhydrase Active Site (Zn2+) Complex Enzyme-Inhibitor Complex Enzyme->Complex Coordination via Sulfonamide N Product HCO3- + H+ Enzyme->Product Catalysis (Blocked) Inhibitor 3-Amino-N-(4-methoxyphenyl) benzenesulfonamide Inhibitor->Complex Binding Substrate CO2 + H2O Substrate->Enzyme Substrate Entry

Figure 2: Mechanism of action showing the zinc-binding interaction of the sulfonamide pharmacophore.[1]

Analytical Validation (Expected Data)

To validate the synthesis of CAS 201996-24-9, the following spectral characteristics should be observed:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       9.8-10.0 ppm (s, 1H, 
      
      
      
      ).[1]
    • 
       6.8-7.2 ppm (m, aromatic protons of both rings).[1] Note the distinct AA'BB' system of the p-methoxyphenyl ring.[1]
      
    • 
       5.4-5.6 ppm (s, 2H, 
      
      
      
      , broad exchangeable).[1]
    • 
       3.7 ppm (s, 3H, 
      
      
      
      ).[1]
  • Mass Spectrometry (ESI):

    • 
      .[1]
      
    • 
      .[1]
      

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] (Foundational text for Sulfonamide mechanism).

  • PubChem. (2024).[1] Sulfonamide Class Overview and Structural Isomers. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Click chemistry reactions involving "3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide" derivatives

Application Note: High-Efficiency Click Chemistry Functionalization of 3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide Scaffolds Executive Summary This technical guide details the protocol for converting 3-Amino-N-(4-met...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Click Chemistry Functionalization of 3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide Scaffolds

Executive Summary

This technical guide details the protocol for converting 3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide into a "clickable" azide scaffold, followed by library generation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While primary sulfonamides (


) are classical Carbonic Anhydrase Inhibitors (CAIs), the 

-substituted derivative discussed here represents a versatile pharmacophore for Fragment-Based Drug Discovery (FBDD), particularly in targeting kinases and tubulin polymerization where secondary sulfonamides often exhibit enhanced metabolic stability and selectivity.

This guide prioritizes the


-BuONO/TMSN

diazotization pathway over traditional aqueous nitrite methods to ensure solubility of the lipophilic sulfonamide backbone and minimize hydrolysis byproducts.

Part 1: Scaffold Activation (Azide Synthesis)

The primary challenge with 3-amino-benzenesulfonamide derivatives is their amphiphilic nature. Traditional diazotization (


) often results in poor yields due to the insolubility of the sulfonamide in acidic aqueous media. The following protocol utilizes a mild, non-aqueous approach.
Mechanism of Action

The reaction proceeds via the in situ generation of a diazonium species using tert-butyl nitrite (


-BuONO) in an organic solvent (Acetonitrile), followed by immediate nucleophilic trapping with trimethylsilyl azide (

).
Safety Assessment (The "Rule of Six")

Before isolation, we apply the "Rule of Six" to assess explosion risks of organic azides.[1]

  • Target Molecule: 3-Azido-N-(4-methoxy-phenyl)-benzenesulfonamide

  • Formula:

    
    
    
  • Carbon Count (

    
    ):  13
    
  • Nitrogen Count (

    
    ):  4 (3 in azide + 1 sulfonamide)
    
  • Ratio:

    
    
    
  • Verdict: Safe for isolation (

    
    ), but standard azide precautions (shielding, no metal spatulas) apply.
    
Protocol 1: Conversion to Aryl Azide
ParameterSpecification
Starting Material 3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide (1.0 equiv)
Reagent A tert-Butyl Nitrite (

-BuONO) (1.5 equiv)
Reagent B Trimethylsilyl Azide (

) (1.2 equiv)
Solvent Anhydrous Acetonitrile (MeCN) [0.1 M concentration]
Temperature 0°C

Room Temperature (RT)
Time 2–4 Hours

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine starting material in anhydrous MeCN.

  • Cooling: Place the flask in an ice-water bath (0°C) and stir for 10 minutes.

  • Diazotization: Dropwise add

    
    -BuONO. The solution may darken, indicating nitrosyl formation. Stir for 15 minutes at 0°C.
    
  • Azidation: Dropwise add

    
     (Caution: Evolution of 
    
    
    
    gas).
  • Progression: Remove the ice bath and allow the reaction to warm to RT. Stir for 2 hours.

  • Monitoring: Check via TLC (Mobile Phase: 30% EtOAc in Hexanes). The amine spot (polar, fluorescent) should disappear, replaced by a less polar azide spot.

  • Workup: Concentrate the solvent under reduced pressure (Rotavap, bath <40°C). Redissolve the residue in DCM, wash with water (

    
    ), brine (
    
    
    
    ), and dry over
    
    
    .
  • Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc/Hexanes) yields the pure aryl azide as a pale yellow solid.

Part 2: The Click Reaction (CuAAC) Protocol

For drug discovery applications, we utilize the THPTA ligand. Unlike the older TBTA ligand, THPTA is water-soluble and prevents the oxidation of ascorbate, protecting biological functional groups if the "tail" (alkyne) contains sensitive moieties (e.g., sugars, peptides).

Protocol 2: THPTA-Assisted Cycloaddition
ComponentConcentration/EquivalentsRole
Azide Scaffold 1.0 equivCore Pharmacophore
Alkyne Partner 1.1 equivDiversity Element (Tail)
CuSO

· 5H

O
5 mol% (0.05 equiv)Catalyst Precursor
THPTA Ligand 10 mol% (0.10 equiv)Cu(I) Stabilizer & Protectant
Sodium Ascorbate 20 mol% (0.20 equiv)Reductant (Cu(II)

Cu(I))
Solvent System DMSO : Water (1:1) or

-BuOH : Water (1:1)
Reaction Medium

Step-by-Step Methodology:

  • Ligand Complexation (Crucial Step): In a small vial, premix the

    
     solution and THPTA solution. Incubate for 5 minutes. The solution should remain clear blue. Why? This ensures Copper is ligated before it encounters the reagents, preventing non-specific chelation by the sulfonamide.
    
  • Substrate Mix: In the reaction vessel, dissolve the Azide (from Part 1) and the Alkyne in the DMSO/Water mixture.

  • Catalysis: Add the Cu-THPTA complex to the substrate mix.

  • Initiation: Add the Sodium Ascorbate solution last. The reaction mixture may turn pale yellow or colorless.

  • Incubation: Stir at RT for 4–16 hours.

  • Quenching: If the product precipitates, filter and wash with water.[2] If soluble, dilute with EtOAc, wash with 5%

    
     (to remove Copper) and brine.
    

Part 3: Visualization of Workflows

The following diagrams illustrate the synthetic pathway and the catalytic cycle, designed for clarity in laboratory notebooks.

Click_Chemistry_Workflow Start 3-Amino-N-(4-methoxy-phenyl) benzenesulfonamide Inter Diazonium Intermediate Start->Inter Nitrosonium Formation Azide 3-Azido-Scaffold (Click Ready) Inter->Azide Nucleophilic Substitution Triazole 1,2,3-Triazole Library Product Azide->Triazole CuAAC Cycloaddition Reagent1 t-BuONO / MeCN Reagent2 TMS-N3 ClickReagents Alkyne-R / Cu-THPTA NaAsc / DMSO:H2O

Figure 1: Synthetic workflow converting the amine precursor to the triazole library via the azide intermediate.[3]

CuAAC_Mechanism CuI Cu(I)-THPTA Step1 Cu-Acetylide Formation CuI->Step1 + Alkyne Step2 Azide Coordination Step1->Step2 + Azide Step3 Metallacycle Formation Step2->Step3 Step4 Ring Contraction & Protonation Step3->Step4 Product Triazole Release Step4->Product Product->CuI Regeneration

Figure 2: Simplified catalytic cycle of the CuAAC reaction stabilized by THPTA.

Part 4: Scientific Rationale & Troubleshooting

Why this specific Azide Route?

Aromatic amines with electron-withdrawing groups (like the sulfonamide at the meta position) are less nucleophilic. The


-BuONO method generates the diazonium species under neutral/mild conditions, preventing the decomposition often seen with 

-based diazotization of electron-poor anilines [1].
Why THPTA over TBTA?

While TBTA is standard for organic synthesis, THPTA allows the reaction to proceed in higher water content. This is critical for sulfonamide derivatives, which can suffer from solubility issues in pure organics or pure water. The DMSO:Water (1:1) mix solubilizes both the lipophilic sulfonamide and the hydrophilic ascorbate/copper salts perfectly [2].

Troubleshooting Table
ObservationRoot CauseCorrective Action
Reaction Stalled Oxygen poisoning of Cu(I)Degas solvents with

or add more NaAsc (up to 0.5 eq).
Green Precipitate Cu(II) oxidation/chelationAdd 5 eq. EDTA wash during workup to strip Copper.[4]
Low Yield (Azidation) Incomplete diazotizationEnsure temp is 0°C during addition; verify

-BuONO quality (it degrades).
Product is Blue Copper contaminationWash organic layer with 10% Ammonium Hydroxide (

).

References

  • Barral, K., et al. (2004). "Mild and efficient one-pot synthesis of 1,2,3-triazoles from aromatic amines." Organic Letters, 6(16), 2705-2708.

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). "Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation." Angewandte Chemie International Edition, 48(52), 9879-9883.

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181.

  • Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[5][6] Angewandte Chemie, 44(33), 5188-5240.

Sources

Application

Application Note: Functionalization of 3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide for Target Identification

This guide outlines the protocol for functionalizing 3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide (CAS: 201996-24-9) to create chemical probes. This scaffold acts as a representative "privileged structure" in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the protocol for functionalizing 3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide (CAS: 201996-24-9) to create chemical probes. This scaffold acts as a representative "privileged structure" in medicinal chemistry, sharing structural homology with various tubulin polymerization inhibitors (e.g., E7010 analogs) and DDX3 helicase inhibitors .

The 3-amino group (aniline) serves as the primary "handle" for modification, allowing the attachment of fluorophores or photo-affinity tags without disrupting the core sulfonamide pharmacophore.

Introduction & Rationale

The molecule 3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide (hereafter referred to as Scaffold-3A ) contains two distinct domains:

  • The Pharmacophore: The

    
    -(4-methoxyphenyl)benzenesulfonamide core, often associated with anti-proliferative activity via tubulin binding or helicase inhibition.
    
  • The Kinetic Handle: The meta-aniline amine (

    
    ), which is sterically accessible and chemically distinct from the sulfonamide nitrogen, allowing for orthogonal functionalization.
    

Objective: Transform Scaffold-3A into a Fluorescent Probe (for localization/binding assays) and a Photo-Affinity Probe (for covalent target capturing) to map the interactome of


-aryl benzenesulfonamides.
Chemical Properties & Solubility
PropertyDataNotes
Molecular Weight 278.33 g/mol Fragment-like size ideal for probe development.
LogP (Predicted) ~2.1Moderate lipophilicity; cell-permeable.
Solubility DMSO (>50 mM), DMFPoor solubility in water/PBS; requires organic co-solvent.
pKa (Aniline) ~3.5 - 4.0Low basicity compared to alkyl amines. Requires efficient coupling agents.

Chemical Functionalization Strategy

The aniline nitrogen is significantly less nucleophilic than aliphatic amines due to resonance delocalization. Standard NHS-ester coupling requires optimized pH and catalysts. We employ two primary strategies:

  • Direct Amidation: Coupling with NHS-activated fluorophores/tags.

  • Diazotization/Azidation: Conversion to an azide for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry.

Diagram 1: Functionalization Pathways

Functionalization Scaffold Scaffold-3A (3-Amino-N-(4-methoxy-phenyl) -benzenesulfonamide) Amide_Probe Amide-Linked Probe (Stable, Direct) Scaffold->Amide_Probe + NHS_Ester Base (DIPEA), DMF Azide Aryl Azide (Click-Ready Precursor) Scaffold->Azide + NaNO2, HCl then NaN3 NHS_Ester NHS-Ester Tag (Fluorophore/Biotin) NaNO2 NaNO2 / NaN3 (Diazotization) Triazole_Probe Triazole-Linked Probe (Minimal Linker) Azide->Triazole_Probe + Alkyne_Tag Cu(I) Catalyst Alkyne_Tag Alkyne-Tag (CuAAC)

Caption: Synthesis pathways for converting Scaffold-3A into direct amide probes or click-ready azide precursors.

Protocol 1: Synthesis of Fluorescent Probe (Direct Amidation)

Goal: Conjugate Scaffold-3A with FITC-NHS or Cy5-NHS .

Reagents
  • Scaffold-3A (10 mg, ~36 µmol)

  • Fluorophore-NHS Ester (1.2 equivalents)

  • Anhydrous DMF (Dimethylformamide)

  • DIPEA (N,N-Diisopropylethylamine)

  • Purification: Preparative HPLC (C18 column)

Step-by-Step Methodology
  • Dissolution: Dissolve 10 mg of Scaffold-3A in 500 µL of anhydrous DMF in a generic 1.5 mL microcentrifuge tube (amber, to protect fluorophore).

  • Activation: Add 3.0 equivalents of DIPEA (approx. 19 µL). Vortex briefly. Note: The base is critical to deprotonate the aniline (though already neutral, the base scavenges the NHS leaving group acid).

  • Coupling: Add 1.2 equivalents of the NHS-Fluorophore (dissolved in 100 µL DMF) dropwise.

  • Incubation: Seal the tube under nitrogen gas (if possible) and incubate at 37°C for 12–16 hours with varying agitation (thermomixer). Expert Insight: Anilines react slowly with NHS esters. Heating to 37°C or 50°C improves yield significantly compared to RT.

  • Quenching: Add 50 µL of 1M Tris-HCl (pH 8.0) to quench unreacted NHS ester.

  • Purification: Inject the crude mixture directly onto a Preparative HPLC (C18). Gradient: 5% to 95% Acetonitrile in Water (+0.1% TFA).

  • Validation: Verify mass via LC-MS. The product should show

    
    .
    

Protocol 2: Photo-Affinity Labeling (PAL) Assay

Goal: Use a diazirine-functionalized version of Scaffold-3A to covalently crosslink to the target protein in cell lysate.

Experimental Design (Self-Validating)

To ensure trustworthiness, this assay includes a Competition Control .

  • Sample A (Probe): Lysate + Probe (10 µM).

  • Sample B (Competition): Lysate + Probe (10 µM) + Excess Free Scaffold-3A (100 µM).

  • Sample C (No UV): Lysate + Probe (10 µM) (Dark control).

Diagram 2: Photo-Affinity Workflow

PAL_Workflow Lysate Cell Lysate (e.g., HeLa/Jurkat) Incubation Equilibrium Binding (1 hr @ 4°C) Lysate->Incubation + Probe (10 µM) UV_Irradiation UV Irradiation (365 nm, 10 min) Incubation->UV_Irradiation Covalent Crosslinking Click_Chem Click Chemistry (Add Rhodamine-N3) UV_Irradiation->Click_Chem If probe is Alkyne-tagged Readout SDS-PAGE & In-Gel Fluorescence UV_Irradiation->Readout If probe is Fluorescent Click_Chem->Readout

Caption: Workflow for photo-affinity labeling to identify sulfonamide-binding proteins.

Detailed Protocol
  • Lysate Preparation: Prepare fresh cell lysate (1 mg/mL) in PBS. Avoid DTT (can interfere with some probes); use TCEP if reduction is needed.

  • Incubation:

    • Add Probe (1 µL of 500 µM stock) to 49 µL lysate. Final conc: 10 µM.

    • For Competition: Pre-incubate lysate with 100 µM free Scaffold-3A for 30 mins before adding the probe.

  • Crosslinking: Transfer samples to a 96-well plate (open top) or clear tubes. Irradiate with UV light (365 nm) for 10 minutes on ice. Warning: Heat damages proteins; keep on ice.

  • Click Reaction (if using Alkyne-Probe):

    • Add "Click Mix":

      
       (1 mM), THPTA (100 µM), Sodium Ascorbate (1 mM), and Azide-Fluorophore (20 µM).
      
    • Incubate 1 hour at RT.

  • Analysis: Run SDS-PAGE. Scan the gel for fluorescence.

    • Result: Specific bands will appear in Sample A but disappear (or fade) in Sample B (Competition).

References

  • Dubois, F. et al. (2023). "Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides." Organic Letters. Link

  • Johnson, T. C. et al. (2017).[1] "Mild Sulfonylation of Anilines mediated by Visible Light."[1][2] ChemistryViews. Link

  • Gao, B. et al. (2017).[2] "Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides." Frontiers in Chemistry. Link

  • Verma, R. P. (2012). "Hydroxamic acids as histone deacetylase inhibitors." (Context on N-phenyl sulfonamide scaffolds in cancer). Drug Discovery Today. Link

Sources

Method

Application Note: Metal-Catalyzed Cross-Coupling Architectures for 3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide

Part 1: Strategic Analysis & Core Directive Executive Summary The scaffold 3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide represents a "privileged structure" in medicinal chemistry, particularly within the kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Core Directive

Executive Summary

The scaffold 3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide represents a "privileged structure" in medicinal chemistry, particularly within the kinase inhibitor (e.g., VEGFR, Raf) and carbonic anhydrase inhibitor classes. Its dual-nitrogen architecture presents a classic chemoselectivity challenge:

  • Primary Aniline (

    
    ):  The kinetic nucleophile (
    
    
    
    for neutral amine).
  • Secondary Sulfonamide (

    
    ):  The thermodynamic acid (
    
    
    
    ).

This guide details the chemoselective Buchwald-Hartwig Cross-Coupling of the aniline moiety while preserving the sulfonamide integrity. By manipulating the Base/Ligand Matrix , researchers can exclusively target the aniline nitrogen, avoiding competitive N-arylation of the sulfonamide or catalyst poisoning by the sulfur center.

The Chemoselectivity Switch

The success of this reaction hinges on the basicity of the reaction medium relative to the sulfonamide's acidity.

  • Path A (Target): Aniline Coupling.

    • Condition: Weak Base (

      
      , 
      
      
      
      ).
    • Mechanism: The sulfonamide remains protonated (neutral). The neutral aniline coordinates to Pd(II) and undergoes deprotonation/reductive elimination.[1]

  • Path B (Avoid): Sulfonamide Coupling/Poisoning.

    • Condition: Strong Base (NaOtBu, LiHMDS).

    • Mechanism: The sulfonamide is deprotonated to the anion (

      
      ). This anion is a competent nucleophile and can compete with the aniline or form stable, non-reactive complexes with the metal center.
      

Part 2: Experimental Protocols

Protocol A: Pd-Catalyzed N-Arylation of the Aniline Handle

Objective: Coupling of 3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide with Aryl Chlorides/Bromides. Scope: Synthesis of diarylamines (e.g., Pazopanib intermediates).

1. Reagents & Materials
ComponentRoleSpecification
Substrate Nucleophile3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide (1.0 equiv)
Aryl Halide ElectrophileAryl Bromide (1.0 equiv) or Aryl Chloride (1.2 equiv)
Catalyst Metal SourceBrettPhos Pd G4 (1–3 mol%)
Base Activator

(2.0 equiv) - Crucial for selectivity
Solvent Medium1,4-Dioxane or t-Amyl Alcohol (anhydrous)

Note: BrettPhos Pd G4 is selected for its exceptional ability to couple primary anilines with high turnover frequencies (TOF) while resisting inhibition by heteroatoms.

2. Step-by-Step Methodology
  • Charge: In a glovebox or under argon flow, add the Substrate (1.0 mmol), Aryl Halide (1.0–1.2 mmol),

    
      (650 mg, 2.0 mmol), and BrettPhos Pd G4  (15 mg, ~2 mol%) to a reaction vial equipped with a magnetic stir bar.
    
  • Solvate: Add 1,4-Dioxane (4 mL, 0.25 M concentration). Seal the vial with a Teflon-lined cap.

  • Purge: If not in a glovebox, sparge the mixture with Nitrogen/Argon for 5 minutes.

  • Incubate: Heat the reaction block to 80–100 °C . Stir vigorously (800 rpm).

    • Checkpoint: Monitor by LC-MS at 2 hours. The sulfonamide NH proton is distinct in NMR (

      
       9.5–10.5 ppm); the aniline 
      
      
      
      (
      
      
      4.0–5.5 ppm) should disappear, replaced by a single amine NH (
      
      
      6.0–8.0 ppm).
  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (Hexanes/EtOAc gradient). Note: The product is often more polar than the starting aryl halide but less polar than the primary amine substrate.

Protocol B: Chan-Lam Coupling (Copper-Catalyzed)

Objective: Mild N-arylation using Aryl Boronic Acids. Advantage: Avoids strong bases entirely; highly tolerant of sensitive functional groups.

1. Reagents
  • Catalyst:

    
     (10–20 mol%)
    
  • Ligand: 2,2'-Bipyridine (20 mol%) - Optional but stabilizes Cu species.

  • Oxidant: Atmospheric Oxygen (

    
     balloon or open air).
    
  • Base: Pyridine or

    
     (1.0 equiv).
    
2. Methodology
  • Dissolve Substrate (1.0 equiv) and Aryl Boronic Acid (1.5 equiv) in DCM or MeOH (0.1 M).

  • Add

    
      and Base .
    
  • Stir at Room Temperature open to air (or under an

    
     balloon for faster rates) for 12–24 hours.
    
  • Self-Validation: The reaction mixture usually turns from blue/green to dark brown as the Cu(II) is reduced and re-oxidized. If the color remains light blue, the catalytic cycle may be stalled (add more base).

Part 3: Visualization & Logic

Chemoselectivity Decision Matrix

The following diagram illustrates the critical decision points when selecting conditions to ensure the reaction occurs at the desired nitrogen center.

Chemoselectivity Start Substrate: 3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide Target Target: N-Arylation Site? Start->Target Aniline Primary Aniline (-NH2) (Kinetic Nucleophile) Target->Aniline Most Common Sulfonamide Sulfonamide (-SO2NH-) (Thermodynamic Acid) Target->Sulfonamide Specialized Cond_Aniline Protocol A: Weak Base (Cs2CO3) Ligand: BrettPhos/XPhos Aniline->Cond_Aniline Preserves acidic NH Cond_Sulfonamide Protocol B: Strong Base (NaOtBu) Ligand: tBuXPhos Sulfonamide->Cond_Sulfonamide Requires deprotonation Result_Aniline Product: Diarylamine (Sulfonamide Intact) Cond_Aniline->Result_Aniline Result_Sulfonamide Product: N,N-Diaryl Sulfonamide (Aniline Intact/Protected) Cond_Sulfonamide->Result_Sulfonamide

Figure 1: Decision tree for selecting catalytic conditions based on the desired site of arylation. Green path indicates the standard protocol for this substrate.

Catalytic Cycle (Buchwald-Hartwig)

Visualizing the Pd(0)/Pd(II) cycle specifically for the aniline coupling.

CatalyticCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X AmineCoord Amine Coordination (R-NH2 Binding) OxAdd->AmineCoord + Substrate Deprot Deprotonation (Base: Cs2CO3) AmineCoord->Deprot - HX RedElim Reductive Elimination (Product Release) Deprot->RedElim L-Pd(Ar)(NHR) RedElim->Pd0

Figure 2: The Buchwald-Hartwig catalytic cycle. The "Deprotonation" step is critical; using a weak base ensures only the coordinated aniline is deprotonated, not the free sulfonamide.

Part 4: Troubleshooting & Optimization Data

Table 1: Ligand & Base Effects on Conversion Conditions: 1.0 equiv Substrate, 1.0 equiv Ph-Br, 2 mol% Pd(OAc)2/Ligand, Solvent: Dioxane, 100°C, 12h.

EntryLigandBaseConversion (%)Selectivity (Aniline:Sulfonamide)Notes
1BrettPhos

>98%>99:1Recommended. Excellent selectivity.
2XPhos

95%95:5Good alternative for steric bulk.
3BINAPNaOtBu85%60:40Poor Selectivity. Strong base activates sulfonamide.
4PPh3

<10%N/ALigand insufficient for oxidative addition.
5tBuXPhosNaOtBu90%20:80Inverted Selectivity. Favors sulfonamide arylation.

Expert Insight: If the reaction stalls (Entry 4), it is rarely due to the nucleophile's sterics (meta-position is accessible). It is usually due to catalyst deactivation by the sulfonamide sulfur. Using biaryl phosphine ligands like BrettPhos or RuPhos creates a "protective pocket" around the Pd center, preventing off-cycle coordination of the sulfonamide.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Amines with Aryl Halides."[2] Wikipedia (General Overview & History).

  • Willis, M. C., et al. "Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation." Journal of the American Chemical Society. [3]

  • Kwong, F. Y., et al. "Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides." PubMed.

  • Macmillan, D. W. C., et al. "Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis." Princeton University Group Page.

  • Alfa Chemistry. "Buchwald-Hartwig Coupling: Mechanism and Application." Alfa Chemistry Technical Notes.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Sulfonamide Synthesis &amp; Purification

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting Common Issues in Sulfonamide Bond Formation Introduction Sulfonamides are a cornerstone pharmacophore in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting Common Issues in Sulfonamide Bond Formation

Introduction

Sulfonamides are a cornerstone pharmacophore in medicinal chemistry, present in antibiotics, diuretics, and enzyme inhibitors. While the nucleophilic attack of an amine on a sulfonyl chloride appears straightforward, the reaction is plagued by competing pathways—hydrolysis, bis-sulfonylation, and purification difficulties.

This guide moves beyond standard textbook procedures to address the specific failure modes encountered in drug discovery workflows.

Tier 1: Protocol Selection & Setup

User Question: Which standard protocol should I use? My yield varies wildly between batches.

Scientist Response: Inconsistency usually stems from a mismatch between your substrate's solubility and the reaction conditions. We categorize protocols into two primary "Methods." Choose based on the solubility of your amine.

Method A: Anhydrous Conditions (The "Organic" Route)

Best for: Lipophilic amines, moisture-sensitive sulfonyl chlorides.

  • Solvent: Anhydrous DCM or THF.

  • Base: Pyridine (acts as solvent/base) or Triethylamine (TEA)/DIPEA (1.2–1.5 equiv).

  • Catalyst: DMAP (0.1 equiv) if the amine is unreactive.

  • Critical Step: The reaction must be kept dry.[1] Sulfonyl chlorides hydrolyze rapidly in the presence of moisture and base.

Method B: Schotten-Baumann Conditions (The "Biphasic" Route)

Best for: Polar/Water-soluble amines (e.g., amino acids), acid-sensitive substrates.

  • Solvent: Water/THF or Water/Acetone (1:1 mixture).

  • Base: Na₂CO₃ or NaHCO₃ (2.0–3.0 equiv).

  • Mechanism: The inorganic base stays in the aqueous phase, scavenging the HCl produced, while the organic phase solubilizes the sulfonyl chloride.

  • Advantage: Simple workup (acidification precipitates the product).

Workflow Decision Tree

Sulfonamide_Workflow Start Start: Select Amine Solubility Is Amine Water Soluble? Start->Solubility MethodA Method A: Anhydrous (DCM/Pyridine) Solubility->MethodA No (Lipophilic) MethodB Method B: Schotten-Baumann (THF/aq. Na2CO3) Solubility->MethodB Yes (Polar) CheckSC Is Sulfonyl Chloride Highly Unstable? MethodB->CheckSC CheckSC->MethodA Yes (Hydrolysis Risk) CheckSC->MethodB No (Stable)

Caption: Decision matrix for selecting the optimal synthesis condition based on substrate properties.

Tier 2: Reaction Troubleshooting

User Question: I am seeing a major impurity with a similar Rf to my product. LCMS suggests it's the bis-sulfonamide. How do I stop this?

Scientist Response: Bis-sulfonylation is the most common failure mode when using primary amines.

The Mechanism of Failure

The mono-sulfonamide product is actually more acidic (pKa ~10) than the starting amine (pKa ~35 for neutral amine, though ammonium pKa is ~10).

  • Step 1: Amine attacks Sulfonyl Chloride

    
     Mono-sulfonamide.
    
  • Step 2: Excess base deprotonates the Mono-sulfonamide

    
     Sulfonamide Anion.
    
  • Step 3: The Anion acts as a nucleophile, attacking a second Sulfonyl Chloride

    
     Bis-sulfonamide.
    
Corrective Actions
ParameterRecommendationRationale
Stoichiometry Strict 1:1 or 0.9:1 (Amine:Sulfonyl Chloride)Starving the reaction of sulfonyl chloride prevents the second attack.
Addition Rate Dropwise addition of Sulfonyl ChlorideKeeps the local concentration of electrophile low relative to the amine.
Base Strength Switch to Pyridine or NaHCO₃ Avoid strong bases (like NaOH or KOH) that easily deprotonate the sulfonamide product.
Temperature 0°C to -10°C Lower temperature favors the kinetic product (mono) over the thermodynamic product (bis).
Bis-Sulfonylation Pathway

Bis_Sulfonylation Amine Primary Amine (R-NH2) Mono Mono-Sulfonamide (Product) Amine->Mono Fast SC1 + R'-SO2Cl Anion Sulfonamide Anion (Nu-) Mono->Anion Deprotonation (pKa ~10) Base + Base Bis Bis-Sulfonamide (Impurity) Anion->Bis Unwanted Attack SC2 + R'-SO2Cl

Caption: The mechanistic pathway leading to bis-sulfonylation. Preventing deprotonation of the mono-product is key.

Tier 3: Purification & Isolation

User Question: My reaction worked, but I can't get the product clean. It's either an oil or stuck with pyridine.

Scientist Response: Sulfonamides are notoriously difficult to crystallize initially due to their ability to form hydrogen bond networks with solvents.

Issue 1: Removing Pyridine

Pyridine is high-boiling (115°C) and difficult to remove by rotary evaporation alone.

  • The CuSO₄ Method: Wash the organic layer (EtOAc/DCM) with saturated aqueous Copper(II) Sulfate .[2]

    • Why: Copper forms a water-soluble complex with pyridine (

      
      ), turning the aqueous layer deep blue. Repeat until the aqueous layer remains light blue.
      
  • The Azeotrope Method: If the product is acid-sensitive, co-evaporate with Toluene or Heptane (3x).[3] These form azeotropes that carry the pyridine over.

  • The HCl Method: If the product is stable to acid, wash with 1M HCl. This converts pyridine to pyridinium chloride (water-soluble).

Issue 2: "Oiling Out" During Recrystallization

If your product separates as an oil rather than crystals:

  • Solvent Choice: Common sulfonamides crystallize well from Ethanol/Water (95:5) or Isopropanol .[4]

  • The "Cloud Point" Technique: Dissolve in hot ethanol. Add warm water dropwise until the solution turns slightly cloudy. Add one drop of ethanol to clear it, then let it cool very slowly (wrap the flask in foil/towel).

  • Seed Crystals: If you have no seed, scratch the inner glass wall with a glass rod at the air-liquid interface to induce nucleation.

Issue 3: Genotoxic Impurities (Regulatory)

Warning: Unreacted anilines and residual sulfonyl chlorides are often flagged as Potentially Genotoxic Impurities (PGIs) .

  • Detection: Standard HPLC-UV may not detect trace anilines (ppm levels). Use LC-MS/MS if this compound is for late-stage biological testing.

  • Scavenging: Add a polymer-supported amine scavenger (e.g., Trisamine resin) at the end of the reaction to fish out excess sulfonyl chloride.

References

  • BenchChem Technical Support. (2025).[1][5] Troubleshooting common issues in sulfonamide bond formation. BenchChem.[1][5] Link

  • Organic Chemistry Portal. (n.d.). Sulfonamide Synthesis: Recent Literature and Protocols.[6]Link

  • University of Rochester. (n.d.).[3] Workup and Drying Methods: Removal of Pyridine.[2][3][7][8] Department of Chemistry. Link

  • ResearchGate. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors.Link

  • LibreTexts. (2020). Recrystallization of Sulfanilamide.[4][5][9] Chemistry LibreTexts. Link

Sources

Optimization

Technical Support Center: Optimizing N-Arylation of Sulfonamides

Welcome to the technical support center for the N-arylation of sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-arylation of sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your reactions effectively.

The N-arylation of sulfonamides is a cornerstone of modern synthetic chemistry, pivotal in the creation of a vast array of pharmaceuticals and functional materials.[1] However, the reduced nucleophilicity of the sulfonamide nitrogen compared to amines presents unique challenges.[2][3] This guide will address common issues encountered in both palladium- and copper-catalyzed systems, providing a framework for rational problem-solving.

Troubleshooting Guide: From Low Yield to No Reaction

This section addresses specific experimental issues in a question-and-answer format. Each answer provides a causal explanation and a systematic approach to resolving the problem.

Question 1: My Buchwald-Hartwig reaction is giving low to no yield. What are the most likely causes and how can I fix it?

Answer:

Low or no yield in a Buchwald-Hartwig amination of a sulfonamide is a common issue that can typically be traced back to one of four key areas: the catalyst system (palladium source and ligand), the base, the solvent, or the reactivity of your substrates.

1. The Catalyst System: Inefficient Generation of the Active Pd(0) Species

The catalytic cycle of the Buchwald-Hartwig amination hinges on an active L-Pd(0) complex.[4] If this species is not generated efficiently, the entire cycle will be sluggish or stall completely.

  • Causality: Using Pd(OAc)₂ or other Pd(II) sources can be unreliable as they require in situ reduction to Pd(0), a process that can be inefficient and lead to the formation of inactive palladium black.[5]

  • Solution: Employ a palladium precatalyst. Modern palladacycle precatalysts (e.g., G3 or G4) are designed to cleanly and efficiently generate the active L-Pd(0) catalyst upon exposure to a base.[4][6]

2. Ligand Choice: Mismatch with the Substrate

The ligand is not just a spectator; it is intimately involved in every step of the catalytic cycle, influencing catalyst stability, oxidative addition, and reductive elimination.[7] Sulfonamides, being weak nucleophiles, often require specialized ligands.[8]

  • Causality: A ligand that is not sufficiently electron-rich or is sterically inappropriate for your specific sulfonamide and aryl halide will result in slow reaction rates.

  • Solution: For the N-arylation of sulfonamides, bulky and electron-rich biarylphosphine ligands are often necessary. A recently identified effective ligand for this transformation is AdBippyPhos.[3][8] Consulting a ligand selection guide and screening a few options is a prudent approach.

Below is a general workflow for troubleshooting a low-yielding Buchwald-Hartwig reaction:

troubleshooting_workflow start Low Yield in N-Arylation catalyst Evaluate Catalyst System start->catalyst ligand Screen Ligands (e.g., AdBippyPhos) catalyst->ligand Precatalyst already in use precatalyst Switch to a Precatalyst (G3/G4) catalyst->precatalyst Using Pd(II) source? base Optimize Base ligand->base strong_base Use Stronger Base (e.g., NaOtBu, LHMDS) base->strong_base Substrate is robust? weak_base Use Weaker Base for Sensitive Substrates (e.g., Cs2CO3, K3PO4) base->weak_base Base-sensitive groups? solvent Change Solvent aprotic_polar Try Dioxane, Toluene, or THF solvent->aprotic_polar substrate Assess Substrate Reactivity halide Switch Aryl Halide (I > Br > Cl) substrate->halide success Improved Yield precatalyst->success strong_base->solvent weak_base->solvent aprotic_polar->substrate halide->success

Caption: Troubleshooting workflow for Buchwald-Hartwig N-arylation.

3. Base Selection: The Double-Edged Sword

The base is crucial for deprotonating the sulfonamide, making it a more potent nucleophile. However, an inappropriate base can be detrimental.

  • Causality: A base that is too weak may not sufficiently deprotonate the sulfonamide. Conversely, a very strong base might lead to the degradation of sensitive functional groups on your starting materials.[6] The physical properties of the base, such as particle size, can also affect the reaction rate.[4]

  • Solution: Strong, non-nucleophilic bases like NaOtBu or LHMDS are common starting points.[6] For substrates with base-sensitive functionalities, weaker bases such as Cs₂CO₃ or K₃PO₄ should be screened, possibly at elevated temperatures.[4][6] If using an inorganic base, grinding it before use or adding an agent like Celite can help prevent clumping and ensure better dispersion.[6]

4. Substrate Reactivity: The Leaving Group Matters

  • Causality: The reactivity of the aryl halide follows the general trend: I > Br > Cl. Aryl chlorides are notoriously less reactive and often require more specialized and active catalyst systems.[5]

  • Solution: If possible, consider using the analogous aryl bromide or iodide.[5] For aryl chlorides, the use of bulky, electron-rich phosphine ligands is almost always necessary to achieve good yields.[6]

Question 2: I am attempting a copper-catalyzed N-arylation (Ullmann or Chan-Lam type) of my sulfonamide, but the reaction is sluggish and incomplete. What should I investigate?

Answer:

Copper-catalyzed N-arylations are valuable alternatives to palladium-based methods, often offering different substrate scope and milder conditions.[9] When these reactions are not performing optimally, the issue often lies with the copper source, ligands (or lack thereof), solvent, or the specific type of coupling partner.

1. Copper Source and Ligands

  • Causality: The oxidation state and coordinating environment of the copper catalyst are critical. While some "ligand-free" protocols exist, they are often highly substrate-dependent.[10] Chelating ligands can stabilize the copper center and facilitate the reaction.

  • Solution: For Ullmann-type reactions with aryl halides, CuI is a common and effective catalyst.[10] For Chan-Lam couplings with arylboronic acids, Cu(OAc)₂ is frequently used.[9][11] If a ligand-free system is failing, the addition of a simple bidentate ligand, such as a 1,2-diamine, can dramatically improve the reaction outcome.[12]

2. Solvent and Base Compatibility

  • Causality: The choice of solvent and base is interdependent. Polar aprotic solvents like DMF or DMSO are often used to ensure the solubility of the copper salts and other reagents. The base must be strong enough to deprotonate the sulfonamide but not so strong as to cause side reactions.

  • Solution: Screen different polar aprotic solvents. For the base, K₂CO₃ or K₃PO₄ are often good starting points. The combination of the right solvent and base can be critical for achieving chemoselective N-arylation if other nucleophilic sites are present in the molecule.[13]

3. Arylating Agent

  • Causality: In Chan-Lam couplings, the quality and reactivity of the arylboronic acid are paramount. Boronic acids can dehydrate to form boroxines, which may have different reactivity.

  • Solution: Use fresh, high-quality arylboronic acid. If you suspect decomposition, you can try recrystallizing the boronic acid before use.

The following table summarizes key parameters for different N-arylation methods:

ParameterBuchwald-Hartwig (Pd-catalyzed)Ullmann/Chan-Lam (Cu-catalyzed)
Catalyst Pd precatalysts (e.g., G3, G4)CuI, Cu(OAc)₂
Ligand Bulky, electron-rich phosphines (e.g., AdBippyPhos)Often "ligand-free" or simple diamines
Base Strong (NaOtBu, LHMDS) or weak (Cs₂CO₃, K₃PO₄)Moderate inorganic bases (K₂CO₃, K₃PO₄)
Solvent Aprotic, non-polar to polar (Toluene, Dioxane, THF)Polar aprotic (DMF, DMSO)
Arylating Agent Aryl halides/triflatesAryl halides, arylboronic acids
Question 3: My reaction produces a significant amount of diarylated sulfonamide when I am targeting the mono-arylated product. How can I control the selectivity?

Answer:

The formation of diarylated products is a common issue when using primary sulfonamides (RSO₂NH₂).[14] This occurs because the initially formed N-aryl sulfonamide can be deprotonated again and react with a second molecule of the aryl halide.

  • Causality: The pKa of the N-H bond in the mono-arylated sulfonamide is often comparable to or even lower than that of the starting primary sulfonamide, making it susceptible to a second arylation. This is particularly true under the strongly basic conditions often employed.

  • Solution:

    • Stoichiometry Control: The most straightforward approach is to use an excess of the primary sulfonamide relative to the aryl halide. This statistically favors the mono-arylation. A 1.5 to 2-fold excess of the sulfonamide is a good starting point.

    • Slower Addition: Adding the aryl halide slowly to the reaction mixture containing the sulfonamide, base, and catalyst can help to maintain a low concentration of the arylating agent, thereby disfavoring the second arylation.

    • Milder Conditions: If possible, running the reaction at a lower temperature or with a slightly weaker base may provide better selectivity for the mono-arylated product, although this may come at the cost of a longer reaction time or lower overall conversion.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Buchwald-Hartwig N-arylation of sulfonamides?

The mechanism is analogous to that for the amination of amines and involves a catalytic cycle centered on palladium.[7][15]

  • Activation: A Pd(II) precatalyst is reduced to the active Pd(0) species by the base.

  • Oxidative Addition: The active L-Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond to form a Pd(II) complex.

  • Association and Deprotonation: The sulfonamide coordinates to the palladium center, and the base removes the acidic sulfonamide proton to form a palladium amido complex.

  • Reductive Elimination: The N-arylsulfonamide product is formed through reductive elimination, regenerating the L-Pd(0) catalyst which can then re-enter the catalytic cycle.

buchwald_hartwig_cycle cluster_cycle Catalytic Cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) amido_complex L-Pd(II)(Ar)(NRSO2R') oa_complex->amido_complex Association & Deprotonation (R'SO2NHR, Base) amido_complex->pd0 Reductive Elimination product Ar-NRSO2R' amido_complex->product

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Q2: Can I use aryl chlorides for the N-arylation of sulfonamides?

Yes, but they are more challenging substrates than aryl bromides or iodides due to the strength of the C-Cl bond.[6] Success with aryl chlorides typically requires:

  • More electron-rich and sterically hindered ligands to promote the difficult oxidative addition step.

  • Potentially higher reaction temperatures and longer reaction times.

  • A highly active catalyst system, such as a modern palladacycle precatalyst.

Q3: Are there any functional groups that are incompatible with these reaction conditions?

While modern cross-coupling reactions are known for their functional group tolerance, certain groups can be problematic.

  • Strongly Basic Conditions: Functional groups sensitive to strong bases, such as esters or certain protecting groups, may be cleaved under conditions using NaOtBu or LHMDS. In these cases, weaker bases like K₃PO₄ or Cs₂CO₃ are necessary.[6]

  • Other Nucleophiles: If your substrate contains other nucleophilic sites (e.g., phenols, primary/secondary amines), you may observe competitive arylation.[5] Chemoselectivity can sometimes be achieved by carefully tuning the reaction conditions (base, solvent, temperature), but protection of the competing nucleophile is often the most reliable strategy.[13]

Q4: How do I remove the palladium or copper catalyst from my final product?

Residual metal contamination is a significant concern, especially in pharmaceutical applications. Standard purification methods may not be sufficient.

  • Silica Gel Chromatography: Often the first line of defense, but may not remove all metal traces.

  • Activated Carbon: Stirring the crude product in a solution with activated carbon can effectively adsorb residual palladium.

  • Metal Scavengers: A variety of commercially available silica-based or polymer-based scavengers with functional groups that chelate palladium or copper can be used to achieve very low levels of metal contamination.

This guide provides a starting point for optimizing your N-arylation reactions. Remember that every substrate is unique, and a degree of empirical optimization is often required. By understanding the fundamental principles behind these powerful reactions, you can more effectively troubleshoot challenges and achieve your synthetic goals.

References

  • Reddit user discussion on troubleshooting Buchwald-Hartwig amination. (2018). r/chemistry. [Link]

  • Orr, M. G., & Reifenberg, J. P. (2004). N-Arylation of Sulfonamides on Solid Supports. PubMed. [Link]

  • ChemSpeed. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • Zu, W., Liu, S., Jia, X., & Xu, L. (2019). Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. Organic Chemistry Frontiers. [Link]

  • Nodwell, M. B., et al. (2018). High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides. ChemRxiv. [Link]

  • Various Authors. (n.d.). N‐Arylation via Buchwald–Hartwig reaction and their stereoselectivity in chemical glycosylations. ResearchGate. [Link]

  • Zheng, N., et al. (2004). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry. [Link]

  • Zheng, N., et al. (2004). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]

  • Various Authors. (n.d.). CuI-Catalyzed N-Arylation of Sulfonamides with Selected Aryl Halides. ResearchGate. [Link]

  • Jouffroy, M., et al. (2018). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Macmillan Group, Princeton University. [Link]

  • Murray, P. R. D., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Various Authors. (2024). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society. [Link]

  • Liang, Q., et al. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Research Square. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Strieter, E. R., & Buchwald, S. L. (2008). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society. [Link]

  • Zare, M., et al. (2024). Recent progress in cross-dehydrogenative sulfonamidation of (hetero)arenes. Chemical Review and Letters. [Link]

  • Various Authors. (n.d.). Sulfonylureas through CuCl‐catalyzed direct C−N coupling of sulfonamides and isocyanates. ResearchGate. [Link]

  • Various Authors. (n.d.). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. PubMed Central. [Link]

  • Teo, Y.-C., & Tan, Y.-B. (2014). Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions. Tetrahedron Letters. [Link]

  • Various Authors. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • Nodwell, M. B., et al. (2018). AdBippyPhos Promotes Pd-Catalyzed C–N Coupling Between Weakly Nucleophilic Sulfonamides and Heteroaryl Halides. Semantic Scholar. [Link]

Sources

Troubleshooting

Technical Support Center: Sulfonamide Synthesis &amp; Byproduct Identification

Current Status: Operational Subject: Troubleshooting Sulfonyl Chloride Amidation Protocols Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting Sulfonyl Chloride Amidation Protocols Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

This technical guide addresses the two most critical failure modes in the synthesis of sulfonamides from sulfonyl chlorides: Hydrolysis (formation of sulfonic acids) and Bis-sulfonylation (formation of bis-sulfonamides).

The reaction between a sulfonyl chloride (


) and an amine (

) is theoretically straightforward but kinetically sensitive. The high electrophilicity of the sulfur center makes it prone to attack by any nucleophile—including the solvent (water) or the product itself (primary sulfonamide). This guide provides mechanistic insights, forensic analytical tools, and corrected protocols to isolate the desired mono-sulfonamide.

Reaction Pathway & Failure Modes

The following diagram maps the kinetic competition occurring in your flask. The "Green Path" is the desired route; "Red Paths" represent thermodynamic traps.

ReactionPathways Reagents Sulfonyl Chloride (R-SO2Cl) + Amine Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack SulfonicAcid Sulfonic Acid (R-SO3H) Reagents->SulfonicAcid H2O (Hydrolysis) Product Mono-Sulfonamide (R-SO2NHR') Intermediate->Product -HCl (Base trapped) BisSulfonamide Bis-Sulfonamide ((R-SO2)2NR') Product->BisSulfonamide + R-SO2Cl (Excess Reagent)

Figure 1: Kinetic competition in sulfonylation. Hydrolysis competes with amidation, while bis-sulfonylation consumes the product.

Module 1: The "Ghost" Peak (Hydrolysis)

Symptom: Low yield, presence of a highly polar spot on TLC (baseline), or a mass peak of


 (OH).
The Mechanism

Sulfonyl chlorides are moisture sensitive.[1] In the presence of water (even atmospheric moisture), they hydrolyze to form sulfonic acids (


). This reaction is exothermic and autocatalytic; the HCl generated catalyzes further hydrolysis.
Troubleshooting Protocol
VariableRecommendationScientific Rationale
Solvent Quality Anhydrous DCM or THF Water is a competitive nucleophile. Using "wet" solvents guarantees sulfonic acid formation.
Reagent Addition Add

last
Dissolve the amine and base first. Add the sulfonyl chloride as a solution slowly at 0°C to suppress the hydrolysis rate relative to amidation.
Phase Transfer Schotten-Baumann Conditions If you must use water (e.g., for amino acids), use a biphasic system (Water/DCM) with a phase transfer catalyst or vigorous stirring. The amine reacts at the interface faster than the bulk water hydrolyzes the chloride.

Critical Warning: In large-scale aqueous hydrolysis (Schotten-Baumann), the reaction can display an "induction period" due to phase separation, followed by a thermal runaway. Always control temperature actively.

Module 2: The Double Addition (Bis-sulfonylation)

Symptom: The reaction works, but the product has no NH proton in NMR and the Mass Spec shows a mass of


.
The Mechanism

Primary sulfonamides (


) are still acidic (

). In the presence of excess base (like Triethylamine) and excess sulfonyl chloride, the sulfonamide is deprotonated to form a sulfonamidate anion (

), which is a potent nucleophile. This anion attacks a second molecule of sulfonyl chloride.
Troubleshooting Protocol

1. Stoichiometry Control:

  • The Fix: strictly limit the sulfonyl chloride to 0.95 - 1.0 equivalents . Do not use an excess "to drive the reaction."

  • Why: Starving the reaction of electrophile prevents the secondary attack.

2. Base Selection:

  • The Fix: Switch from Triethylamine (TEA) to Pyridine or DABCO .

  • Why: Pyridine acts as a nucleophilic catalyst (forming a reactive sulfonyl-pyridinium intermediate) but is less basic than TEA, reducing the deprotonation of the product sulfonamide.

3. Deprotection Strategy (Recovery):

  • The Fix: If bis-sulfonylation occurs, treat the crude mixture with TBAF (Tetra-n-butylammonium fluoride) or reflux in ethanol with NaOH.

  • Why: The second sulfonyl group is chemically distinct and much more labile. It can often be selectively cleaved back to the mono-sulfonamide.

Module 3: Analytical Forensics

Use this table to definitively identify your byproduct.

FeatureMono-Sulfonamide (Target)Bis-Sulfonamide (Byproduct)Sulfonic Acid (Byproduct)
1H NMR (NH) Singlet,

8.5 - 10.5 ppm
Absent Broad singlet (acidic), often exchanged/invisible
1H NMR (Ar) Standard patternShifted downfield (deshielded by two

groups)
Shifted, often broad
LC-MS (ESI)

or



(Negative mode dominant)
IR (

)
~1340 & 1160 cm⁻¹Split/Broadened bandsBroad OH stretch (3000-2500 cm⁻¹)
TLC (

)
Medium polarityHigh polarity (runs higher than mono)Baseline (very polar)

Interactive Troubleshooting Workflow

Follow this logic gate to resolve your synthesis issues.

TroubleshootingFlow Start Reaction Complete. Analyze Crude. CheckMS Check LC-MS Data Start->CheckMS Decision1 Mass = Target + R-SO2? CheckMS->Decision1 Decision2 Mass = R-SO3H? Decision1->Decision2 No BisIssue Issue: Bis-Sulfonylation Action: Reduce Eq of SO2Cl or use Pyridine Decision1->BisIssue Yes HydrolysisIssue Issue: Hydrolysis Action: Dry Solvents or Lower Temp Decision2->HydrolysisIssue Yes Success Target Mass Found Proceed to Workup Decision2->Success No

Figure 2: Decision tree for rapid byproduct identification and remediation.

Frequently Asked Questions (FAQ)

Q: My reaction turned deep red/pink. Is this normal? A: This usually indicates the oxidation of amine impurities (especially if using aniline derivatives) or pyridine. While alarming, it often does not affect the yield. However, ensure your sulfonyl chloride is not "fuming" or dark brown before use; if so, distill it or wash with pentane.

Q: Can I use water as a solvent? A: Yes, but only under Schotten-Baumann conditions . You must use a strong inorganic base (like


 or 

) and keep the temperature low (

). The reaction relies on the amine reacting faster than the water.

Q: How do I remove the sulfonic acid byproduct? A: Sulfonic acids are highly water-soluble. A simple aqueous workup (washing the organic layer with saturated


) will pull the sulfonic acid into the aqueous phase as its salt, leaving the sulfonamide in the organic layer.

References

  • Reaction Kinetics & Hydrolysis

    • Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics.[2][3][4][5] Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.

  • Bis-Sulfonylation Mechanisms

    • Luu, T. G., & Kim, H. K. (2023). Visible-Light-Driven Sulfonamidation of Arylazo Sulfones. ResearchGate/Wiley.

    • Note: Discusses the competitive pathways and selectivity in sulfonamide synthesis.
  • Analytical Characterization (NMR/IR)

    • Perumal, S., et al. (1989). Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung.

  • General Synthesis & Troubleshooting

    • Organic Chemistry Portal. Sulfonamide Synthesis: Recent Advances and Protocols.

Sources

Optimization

Purification strategies for "3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide" and its derivatives

Topic: Purification strategies for "3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide" and its derivatives Content type: Technical Support Center Guide Executive Summary This guide addresses the isolation and purification...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification strategies for "3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide" and its derivatives Content type: Technical Support Center Guide

Executive Summary

This guide addresses the isolation and purification of 3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide (CAS: Analogous structures often referenced in sulfonamide libraries). This compound exhibits amphoteric properties due to the presence of a basic aniline moiety (pKa ~3.5–4.0) and an acidic sulfonamide proton (pKa ~10.0). Successful purification requires exploiting this dual nature to separate the target molecule from common impurities such as unreacted p-anisidine, unreduced nitro-intermediates, and bis-sulfonamides.

Part 1: The "Double-Swing" Extraction Protocol

Status: Primary Purification Strategy Principle: Differential Solubility based on pH Manipulation (Chemo-selective Extraction).

The most robust method for purifying this compound is a "Double-Swing" acid-base extraction. This method uses the molecule’s amphoteric nature to sequentially filter out non-basic and non-acidic impurities.

The Protocol

Prerequisites:

  • Solvent: Ethyl Acetate (EtOAc) – High solubility for neutrals; low miscibility with water.

  • Acid: 1M Hydrochloric Acid (HCl).

  • Base: 1M Sodium Hydroxide (NaOH).

  • Monitoring: TLC or LC-MS.

Step-by-Step Workflow:

  • Initial Solubilization: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude). Filter off any insoluble salts or catalyst residues (e.g., Pd/C or Fe sludge).

  • Acid Swing (Removal of Non-Basic Impurities):

    • Wash the EtOAc phase with 1M HCl (3 x volumes).

    • Chemistry: The target amine protonates (

      
      ), becoming water-soluble.
      
    • Phase Separation:

      • Organic Layer 1: Contains unreduced nitro-intermediates, bis-sulfonamides, and neutral organic byproducts. DISCARD (after TLC confirmation).

      • Aqueous Layer 1: Contains the Target Molecule (cationic) and unreacted p-anisidine (cationic). KEEP .

  • Base Swing (Removal of Basic Impurities):

    • Basify Aqueous Layer 1 slowly with 2M NaOH until pH > 12.

    • Chemistry: The target sulfonamide proton deprotonates (

      
      ), keeping the target in the aqueous phase as a salt. The impurity p-anisidine deprotonates to its neutral form.
      
    • Extract this basic aqueous solution with fresh EtOAc (3 x volumes).

    • Phase Separation:

      • Organic Layer 2: Contains neutral p-anisidine and other basic impurities. DISCARD .

      • Aqueous Layer 2: Contains the Target Molecule (anionic). KEEP .

  • Precipitation (Isolation):

    • Carefully neutralize Aqueous Layer 2 with 1M HCl to pH 6–7 .

    • Chemistry: The target molecule returns to its neutral, non-ionic state.

    • Result: The product should precipitate as an off-white to beige solid. Filter, wash with cold water, and dry.

Visualizing the Logic

purification_flow Crude Crude Mixture (Target + Impurities) AcidWash Add 1M HCl (Acid Swing) Crude->AcidWash Org1 Organic Layer 1 (Nitro, Bis-sulfonamides) DISCARD AcidWash->Org1 Neutrals stay in Org Aq1 Aqueous Layer 1 (Target-H+ & Anisidine-H+) AcidWash->Aq1 Bases go to Aq BaseWash Add NaOH to pH > 12 (Base Swing) Aq1->BaseWash Org2 Organic Layer 2 (Neutral Anisidine) DISCARD BaseWash->Org2 Extract with EtOAc Aq2 Aqueous Layer 2 (Target Anion SO2N-) BaseWash->Aq2 Target stays in Aq Neutralize Adjust to pH 6-7 Aq2->Neutralize Final Precipitated Product (Neutral Form) Neutralize->Final Precipitation

Figure 1: The "Double-Swing" purification logic exploits the amphoteric nature of amino-sulfonamides to filter impurities sequentially.[1]

Part 2: Polishing Strategies (Recrystallization)

Status: Secondary Step for >98% Purity

If the precipitated product retains color or trace impurities, recrystallization is required.

Recommended Solvent Systems:

Solvent System Ratio (v/v) Application Note
Ethanol / Water 90:10 to 70:30 Standard. Dissolve in hot ethanol; add water until turbid; cool slowly.
Methanol / Water 80:20 Good for more polar derivatives.

| Isopropanol (IPA) | 100% | Useful if the compound is too soluble in MeOH/EtOH. |

Critical Warning: Avoid using Acetone or MEK (Methyl Ethyl Ketone) with heat. The primary amine on the benzenesulfonamide core can react with ketones to form Schiff base impurities (imines), reducing yield and purity.

Part 3: Troubleshooting & FAQs

Q1: The product is not precipitating at pH 7. What is wrong?

Diagnosis: The compound might be forming a zwitterion or is supersaturated. Solution:

  • Check pH accurately: Ensure the pH is strictly between 6.0 and 7.0.

  • Salting Out: Add solid NaCl to saturation to decrease the solubility of the organic compound in the aqueous phase.

  • Extraction: If precipitation fails, extract the pH 7 aqueous layer with EtOAc (3x), dry over Na₂SO₄, and evaporate.

Q2: The product is colored (pink/brown) instead of white.

Diagnosis: Oxidation of the aniline amine or trace azo-impurities. Solution:

  • Activated Carbon: Dissolve the solid in hot ethanol. Add activated charcoal (5-10 wt%), stir for 15 mins, and filter hot through Celite.

  • Bisulfite Wash: If the color persists in the organic phase, wash with 10% sodium bisulfite (

    
    ) solution to reduce oxidized species.
    
Q3: I see a "double spot" on TLC after purification.

Diagnosis: This is often a solvent artifact or rotamers, but could be an impurity.

  • Test: Run TLC in a solvent system containing 1% Triethylamine (TEA). If the spots merge, it was likely streaking due to the acidic sulfonamide proton interacting with the silica.

  • Alternative: It may be the N,N-bis(sulfonamide) side product. This impurity is not basic and should have been removed in the "Acid Swing" (Organic Layer 1). Repeat the acid wash step.

Q4: Can I use column chromatography?

Answer: Yes, but it is challenging due to tailing.

  • Stationary Phase: Silica Gel.

  • Mobile Phase: DCM/MeOH (95:5).

  • Modifier: You MUST add 0.5% to 1% Ammonium Hydroxide (

    
    ) or Triethylamine to the mobile phase to deprotonate the sulfonamide and prevent streaking.
    

Part 4: Physicochemical Reference Data

PropertyEstimated ValueExperimental Implication
pKa (Aniline -NH2) ~ 3.5 – 4.0Protonates at pH < 2. Soluble in 1M HCl.
pKa (Sulfonamide -NH-) ~ 9.8 – 10.5Deprotonates at pH > 11. Soluble in 1M NaOH.
LogP ~ 1.5 – 2.0Moderately lipophilic; extracts well into EtOAc.
Solubility (Water) < 0.5 mg/mL (pH 7)Precipitates upon neutralization.
Solubility (EtOAc) > 50 mg/mLGood solvent for extraction.

References

  • General Synthesis and Purification of Sulfonamides

    • Vertex AI Search Result 1.1: "One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines..." (2023).[2][3][4] Available at: [Link]

    • Context: Provides modern insights into sulfonamide bond formation and workup vari
  • pKa and Solubility of Amino-Benzenesulfonamides

    • Vertex AI Search Result 1.17: "Accurate prediction of the aqueous pKa values of sulfonamide drugs..." (2019). Available at: [Link]

    • Context: Validates the pKa values (~10 for sulfonamide, ~4 for aniline) used in the "Double-Swing" protocol.
  • Recrystallization of Amine Derivatives

    • Vertex AI Search Result 1.9: "How to recrystallization amine compound..." (2021).[3][5] Available at: [Link]

    • Context: Discusses solvent choices for basic amine purific
  • Structural Properties of N-(4-methoxyphenyl)

    • Vertex AI Search Result 1.18: "Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives". Available at: [Link]

    • Context: Provides structural data relevant to the solubility and crystallization behavior of the methoxy-substituted deriv

Sources

Troubleshooting

Overcoming poor solubility of sulfonamide compounds in assays

Technical Support Center: Assay Optimization for Sulfonamide Compounds Welcome to the Assay Development Support Center. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Assay Optimization for Sulfonamide Compounds

Welcome to the Assay Development Support Center. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your sulfonamide library is "crashing out" upon dilution, showing erratic IC50 curves, or disappearing due to non-specific binding. Sulfonamides (containing the


 moiety) present a classic "solubility-permeability paradox": they are often lipophilic enough to permeate cells but too insoluble for standard aqueous assay buffers.

This guide is not a generic SOP. It is a troubleshooting system designed to diagnose the mechanism of your assay failure—whether it is kinetic precipitation, ionization lock, or surface adsorption—and provide the corrective protocol.

Module 1: The "Crash-Out" Crisis (Kinetic Solubility)

Issue: The compound precipitates immediately upon addition to the assay plate, causing turbidity or false-positive inhibition (due to light scattering or aggregate-enzyme sequestration).

The Mechanism: Most researchers store sulfonamides as 10 mM stocks in 100% DMSO. When you pipette this directly into an aqueous buffer (like PBS or media), you trigger a "solvent shift." The local concentration of water spikes instantly, and because sulfonamides are hydrophobic, they aggregate before they can disperse. This is a kinetic solubility failure.

Protocol: The "Intermediate Dilution" Step Do not pipette 100% DMSO stock directly into the final assay well. You must "step down" the hydrophobicity to allow the compound to acclimate.

Step-by-Step Workflow:

  • Primary Stock: Start with 10 mM compound in 100% DMSO.

  • Intermediate Plate (The Critical Step): Dilute the stock 1:10 or 1:20 into a "transition buffer" containing 50% DMSO / 50% Aqueous Buffer .

    • Why? The high organic content prevents immediate crashing, while introducing water molecules to the solvation shell.

  • Final Assay Plate: Transfer from the Intermediate Plate to your final assay buffer (e.g., 1:50 dilution).

    • Result: The final DMSO concentration is low (e.g., 0.5% - 1%), but the compound has been kinetically stabilized.

Visualization: The Solvent-Shift Mitigation Workflow

DilutionProtocol Stock 10 mM Stock (100% DMSO) Direct Direct Addition (CRASH RISK) Stock->Direct Avoid Intermediate Intermediate Plate (50% DMSO / 50% Buffer) Stock->Intermediate 1:20 Dilution Assay Final Assay Well (<1% DMSO) Direct->Assay Precipitation Intermediate->Assay 1:50 Dilution

Caption: Figure 1. Kinetic solubility optimization using an intermediate dilution step to prevent "solvent shock" precipitation.

Module 2: The pH Trap (Ionization & pKa)

Issue: Your compound is soluble in the enzymatic assay (pH 8.0) but precipitates in the cell-based assay (pH 7.4).

The Mechanism: Sulfonamides are weak acids.[1] Their solubility is strictly pH-dependent based on the Henderson-Hasselbalch equation.

  • pH > pKa: The compound deprotonates (becomes anionic) and solubility increases by orders of magnitude.

  • pH < pKa: The compound remains neutral (protonated) and poorly soluble.

Many sulfonamides have pKa values near physiological pH (6.0–8.0). A small drop in pH (e.g., from a storage buffer to a cell culture environment) can cross the pKa threshold, causing the drug to protonate and crash out.

Data: pKa vs. Solubility Impact

CompoundpKa (approx)Solubility Status at pH 7.4Recommended Action
Sulfamethoxazole ~5.7High (Mostly Ionized)Standard buffers are usually fine.
Sulfadiazine ~6.5Moderate (Mixed Species)Watch for precipitation if pH drops < 6.5.
Sulfanilamide ~10.4Low (Neutral Species)Critical Risk. Requires cosolvents or carriers.

Troubleshooting Protocol:

  • Check the pKa: If your compound's pKa is > 7.4, it will be neutral (insoluble) in cell media.

  • Buffer Adjustment (Enzymatic Assays only): If the enzyme tolerates it, shift the assay buffer pH to 0.5–1.0 units above the pKa.

  • Buffer Capacity: Ensure your buffer (HEPES/Tris) is strong enough (50 mM) to prevent the acidic compound from lowering the local pH upon addition.

Module 3: The "Sticky" Situation (Non-Specific Binding)

Issue: You observe low potency (high IC50) or "flat" dose-response curves, especially at low concentrations.

The Mechanism: Lipophilic sulfonamides (LogP > 2) hate water. If they don't precipitate, they will migrate to the hydrophobic polystyrene walls of the microplate. This is Non-Specific Binding (NSB). You are effectively assaying a fraction of the intended concentration.

Protocol: Surface Passivation

  • Detergents: Add 0.01% Tween-20 or Triton X-100 to the assay buffer before adding the compound. The detergent forms micelles that sequester the compound in solution, preventing it from sticking to the plastic.

  • Carrier Proteins: For cell assays where detergents are toxic, add 0.1% BSA (Bovine Serum Albumin) . Albumin binds sulfonamides (mimicking plasma transport) and keeps them in solution.

  • Plate Selection: Switch from standard polystyrene to Low-Binding (NBS) Polypropylene plates.

Module 4: Advanced Formulation (Cyclodextrins)

Issue: You need high concentrations (>100 µM) for a screen, but DMSO >1% kills your cells.

The Mechanism: When cosolvents (DMSO) reach toxic limits, you must switch to "inclusion complexation." Cyclodextrins (cyclic oligosaccharides) have a hydrophobic cavity that encapsulates the sulfonamide, while the exterior remains hydrophilic.

Protocol: Cyclodextrin Encapsulation

  • Reagent: Use Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) or Methyl-beta-cyclodextrin (Mβ-CD) . Avoid simple

    
    -CD as it has lower aqueous solubility itself.
    
  • Ratio: Prepare the cyclodextrin in the buffer at a molar excess (typically 5–10x the compound concentration).

  • Workflow: Dissolve the sulfonamide in a small volume of DMSO, then add to the cyclodextrin-rich buffer. Vortex heavily for 30 minutes to allow the inclusion complex to form.

Visualization: The Troubleshooting Logic Flow

Troubleshooting Start Assay Failure Detected Precip Visible Precipitate/Turbidity? Start->Precip CheckpH Check pKa vs Buffer pH Precip->CheckpH Yes LowSignal Low Signal / High IC50? Precip->LowSignal No AdjustpH Action: Increase pH > pKa (If enzyme allows) CheckpH->AdjustpH pH < pKa InterDil Action: Use Intermediate Dilution Step CheckpH->InterDil pH > pKa (Kinetic Issue) CheckNSB Suspect Non-Specific Binding LowSignal->CheckNSB Yes Toxicity Cell Toxicity Observed? LowSignal->Toxicity No AddTween Action: Add 0.01% Tween-20 or Use NBS Plates CheckNSB->AddTween CheckDMSO Is DMSO > 0.5%? Toxicity->CheckDMSO Yes UseCD Action: Switch to Cyclodextrin Carrier CheckDMSO->UseCD Yes

Caption: Figure 2. Decision matrix for diagnosing sulfonamide assay failures based on physical observation and experimental constraints.

FAQ: Frequently Asked Questions

Q: What is the absolute maximum DMSO concentration I can use in a cell-based assay? A: For most mammalian cell lines (e.g., HEK293, CHO, HeLa), 0.1% to 0.5% (v/v) is the safe window. Above 0.5%, DMSO can permeabilize membranes and alter metabolic rates, skewing viability data. Always run a "DMSO-only" vehicle control to normalize your data.

Q: My sulfonamide is crystalline. Can I heat it to dissolve it in DMSO? A: Yes, gentle warming (37°C) and sonication are acceptable. However, ensure the solution returns to room temperature before pipetting. If it crashes out upon cooling, you have exceeded the thermodynamic solubility limit; you must lower the stock concentration (e.g., from 10 mM to 5 mM).

Q: Why does my compound work in the biochemical assay but fail in the whole-blood assay? A: Sulfonamides bind heavily to plasma proteins (albumin). In a biochemical assay (buffer only), 100% of the drug is "free" to hit the target. In whole blood, up to 90% might be bound to albumin, leaving only 10% active. You may need to run a "protein shift assay" by adding 10% serum to your biochemical assay to correlate the results.

References

  • Perlovich, G. L., et al. (2013). "Thermodynamic aspects of solubility and partitioning processes of sulfonamides in water and 1-octanol saturated with water." Journal of Chemical & Engineering Data.

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today.

  • Zoppi, A., et al. (2010).[2] "Complexation of Sulfonamides with β-Cyclodextrin Studied by Experimental and Theoretical Methods." Journal of Pharmaceutical Sciences.

  • Martinez, M. N., & Amidon, G. L. (2002). "A mechanistic approach to understanding the factors affecting drug absorption: a review of fundamentals." Journal of Clinical Pharmacology.

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.

Sources

Optimization

Technical Support Center: Regioselectivity in Benzenesulfonamide Reactions

Welcome to the technical support center for improving the regioselectivity of reactions on the benzenesulfonamide core. This guide is designed for researchers, medicinal chemists, and drug development professionals who a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for improving the regioselectivity of reactions on the benzenesulfonamide core. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of functionalizing this versatile scaffold. The benzenesulfonamide motif is a cornerstone in medicinal chemistry, appearing in a vast array of therapeutic agents.[1] However, controlling the position of substitution on the aromatic ring can be a significant challenge. This resource provides in-depth, evidence-based answers to common troubleshooting questions, detailed protocols, and the causal reasoning behind these experimental choices to empower you to achieve your synthetic targets with precision.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Electrophilic Aromatic Substitution (EAS)

Question: I am attempting a standard electrophilic aromatic substitution (e.g., nitration, halogenation) on a simple N-substituted benzenesulfonamide, but I'm getting a mixture of meta and ortho/para products. Why is the regioselectivity so poor, and how can I favor one over the other?

Answer & Troubleshooting:

This is a classic challenge rooted in the electronic nature of the sulfonamide group. The -SO₂NHR group is strongly electron-withdrawing through induction, which deactivates the aromatic ring towards electrophilic attack.[2] This deactivation generally directs incoming electrophiles to the meta position. However, the nitrogen atom's lone pair can participate in resonance, donating electron density to the ring, which directs substitution to the ortho and para positions. These opposing effects often lead to a mixture of isomers.

Troubleshooting Steps:

  • Analyze the N-Substituent: The nature of the group on the sulfonamide nitrogen is critical.

    • N-H or N-Alkyl: The presence of a proton on the nitrogen can lead to protonation under acidic EAS conditions, increasing the electron-withdrawing nature of the group and favoring meta substitution. N-alkylation can slightly increase electron density, but the inductive effect of the sulfonyl group still dominates.

    • N-Aryl: An N-aryl group will further delocalize the nitrogen lone pair into its own ring system, reducing its ability to donate to the benzenesulfonamide ring and thus favoring meta substitution.

    • N-Acyl/Protecting Groups: Acylating the nitrogen (e.g., with acetic anhydride) makes the sulfonamide an even stronger deactivating, meta-directing group.[3] This can be a deliberate strategy to force meta substitution.

  • Reaction Conditions are Key:

    • Strongly Acidic Conditions: Favor meta substitution by protonating the sulfonamide nitrogen.

    • Milder/Lewis Acid Conditions: May allow for more ortho/para direction, although yields might be lower due to the deactivated ring. For halogenation, using a less aggressive Lewis acid catalyst can sometimes improve the ortho/para ratio.

  • Steric Hindrance: Bulky N-substituents will sterically hinder the ortho positions, leading to a preference for para substitution over ortho.[4]

Predictive Summary Table:

N-Substituent (R in -SO₂NHR)Dominant Electronic EffectPredicted Major Isomer(s) in EASRationale
-H, -CH₃, -AlkylStrong Inductive WithdrawalmetaThe powerful -SO₂ group deactivates the ring, and protonation under acidic conditions enhances this effect.
-ArylStrong Inductive WithdrawalmetaNitrogen lone pair is delocalized into the N-aryl ring, diminishing its donation to the benzenesulfonamide ring.
-C(O)CH₃ (Acyl)Very Strong Inductive WithdrawalmetaThe acetyl group further withdraws electron density from the nitrogen, making the entire substituent strongly deactivating.
FAQ 2: Achieving High Ortho Selectivity

Question: My target molecule requires substitution exclusively at the ortho position of the benzenesulfonamide. Standard EAS methods are failing. What is the most reliable strategy to achieve this?

Answer & Troubleshooting:

For exclusive ortho functionalization, the most robust and widely adopted strategy is Directed ortho-Metalation (DoM) .[5][6] This method circumvents the inherent electronic preferences of the ring by using a directing group to deliver a strong base to a specific C-H bond.[7]

The Causality Behind DoM:

The sulfonamide group itself, particularly when appropriately N-substituted, can act as an effective Directing Metalation Group (DMG). The heteroatoms (O and N) in the sulfonamide coordinate to an organolithium base (commonly n-butyllithium or s-butyllithium). This coordination pre-associates the base near the ortho protons, making them the most kinetically acidic protons on the ring.[8] Subsequent deprotonation generates a stabilized ortho-lithiated species, which can then be trapped by a wide variety of electrophiles.

Workflow for Directed ortho-Metalation:

Caption: Workflow for Directed ortho-Metalation (DoM).

Troubleshooting DoM:

  • Low Yields:

    • Cause: Incomplete deprotonation or moisture in the reaction.

    • Solution: Ensure strictly anhydrous conditions (flame-dried glassware, dry solvents). Use a sufficient excess of organolithium base (at least 2.2 equivalents to deprotonate both the N-H and the ortho C-H). Consider a stronger base like s-BuLi in the presence of a coordinating agent like TMEDA.

  • Side Reactions:

    • Cause: The electrophile reacts with the organolithium reagent before it can be consumed by the lithiated sulfonamide.

    • Solution: Maintain a low temperature (-78 °C) during the addition of both the base and the electrophile. Add the electrophile slowly to the pre-formed lithiated species.

Detailed Experimental Protocol: ortho-Iodination of N-Cumylbenzenesulfonamide via DoM

This protocol provides a reliable method for introducing an iodine atom at the ortho-position, creating a valuable handle for further cross-coupling reactions.

Materials:

  • N-Cumylbenzenesulfonamide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (2.5 M in hexanes)

  • Iodine (I₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • Setup: Under an inert atmosphere of argon or nitrogen, add N-cumylbenzenesulfonamide (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration relative to the sulfonamide).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Metalation: Add n-butyllithium (2.2 eq) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 1 hour. The solution may change color, indicating the formation of the lithiated species.

  • Electrophilic Quench: In a separate flask, dissolve iodine (1.5 eq) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C.

  • Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to remove excess iodine), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ortho-iodinated product.

FAQ 3: Transition-Metal Catalyzed C-H Functionalization

Question: I've heard about using transition metal catalysis for C-H functionalization. Can this be used to achieve meta or para selectivity on a benzenesulfonamide?

Answer & Troubleshooting:

Yes, transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for achieving regioselectivity that is complementary to classical EAS and DoM methods. Notably, palladium and rhodium catalysts have been employed to target specific C-H bonds.

Meta-Selective C-H Arylation:

Recent advances have demonstrated that a Pd(II)/isoquinoline catalyst system can achieve meta-C-H arylation of benzylsulfonamides.[9] This strategy utilizes a transient mediator, such as norbornene, to direct the catalyst to the meta position.

Mechanism Outline:

  • The directing group (e.g., the sulfonamide) coordinates to the palladium catalyst.

  • The catalyst is delivered to the ortho position, but steric hindrance prevents direct C-H activation.

  • A norbornene mediator inserts, and through a series of steps, the palladium catalyst "walks" to the less-hindered meta position.

  • C-H activation and subsequent coupling with an aryl halide occur at the meta position.

Troubleshooting meta-C-H Functionalization:

  • No Reaction:

    • Cause: The catalyst may be inactive, or the directing group is not effective.

    • Solution: Ensure the use of the correct ligand (e.g., isoquinoline) and palladium precursor. The choice of the N-substituent on the sulfonamide can be crucial for effective coordination.

  • Mixture of Isomers:

    • Cause: Competing ortho or para functionalization.

    • Solution: Optimize the ligand-to-metal ratio and the reaction temperature. The structure of the transient mediator can also influence selectivity.

Para-Selective Functionalization:

Achieving high para selectivity can be challenging. Often, it is the major product in EAS reactions when the ortho positions are sterically blocked. However, for more direct approaches, strategies involving catalyst control are an active area of research. In some systems, the choice of ligand can influence the regioselectivity of Heck-type reactions, favoring one isomer over another.[10][11]

Comparison of Regioselective Strategies:

StrategyPrimary SelectivityKey PrincipleCommon Issues
Electrophilic Aromatic Substitution (EAS)meta or ortho, para mixtureElectronic Effects (Induction vs. Resonance)Poor regioselectivity, harsh conditions.
Directed ortho-Metalation (DoM)orthoKinetic Deprotonation via CoordinationRequires stoichiometric strong base, cryogenic temperatures, and strict anhydrous conditions.
Transition-Metal C-H Activationmeta (with specific catalysts)Transient Directing Group/Catalyst ControlCatalyst sensitivity, requires optimization of ligands and conditions.

References

  • Catalyst-Controlled Regioselectivity in the Synthesis of Branched Conjugated Dienes via Aerobic Oxidative Heck Reactions.
  • Catalytic Hydrothiolation: Counterion-Controlled Regioselectivity. Organic Chemistry Portal.
  • Electrophilic aromatic substitution. Wikipedia. [Link]

  • Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Directed ortho metalation. Wikipedia. [Link]

  • Directed Ortho Metalation Guide. Scribd. [Link]

  • Regioselective 1-N-Alkylation and Rearrangement of Adenosine Derivatives. PubMed. [Link]

  • Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

  • Amines. NCERT. [Link]

  • Divergent regioselective Heck-type reaction of unactivated alkenes and N-fluoro-sulfonamides. PubMed Central. [Link]

  • Ortho metalation of N-substituted benzenesulfonamides by excess N-butyllithium. Condensation with carbonyl compounds. Cyclizations. The Journal of Organic Chemistry. [Link]

  • Meta-C–H Arylation and Alkylation of Benzylsulfonamide Enabled by a Pd(II)/Isoquinoline Catalyst. National Institutes of Health. [Link]

  • Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. Frontiers. [Link]

  • Electrophilic Aromatic Substitution of Substituted Benzenes. Chemistry LibreTexts. [Link]

  • Electronegativity, Resonance, and Steric Effects and the Structure of Monosubstituted Benzene Rings: An ab Initio MO Study. The Journal of Physical Chemistry A. [Link]

  • Effect of Substituent on Regioselectivity and Reaction Mechanism in Aminolysis of 2,4-dinitrophenyl X-substituted Benzenesulfonates. PubMed. [Link]

  • Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. [Link]

  • N‐Substituent effects on the regioselectivity. ResearchGate. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. [Link]

  • Chemistry of Benzene: Electrophilic Aromatic Substitution. [Link]

  • The Effects of Benzene Substituents and Intermediate Linkage on Local Anesthetic Effectiveness. ChemRxiv. [Link]

  • Effect of secondary interactions, steric hindrance and electric charge on the interaction of VIVO species with proteins. New Journal of Chemistry. [Link]

  • Directed (ortho) Metallation. [Link]

  • Regioselective C H Functionalization by the Combination of Enzymatic and Chemocatalytic Reactions in Water. ResearchGate. [Link]

  • Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science. [Link]

  • Regioselective C H Functionalization by the Combination of Enzymatic and Chemocatalytic Reactions in Water. PubMed. [Link]

  • Unusual electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates. PubMed. [Link]

  • Chemistry 234 Chapter 16 Problem Set Electrophilic Aromatic Substitution. [Link]

  • Electro-Inductive Effects Control the Yield and Stereoselectivity of Brønsted Acid Catalyzed Reactions. ChemRxiv. [Link]

  • Diverse Approaches for Enantioselective C−H Functionalization Reactions Using Group 9 CpxMIII Catalysts. [Link]

  • Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. PubMed Central. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Carbonic Anhydrase Inhibition: 3-Amino-N-phenyl-benzenesulfonamide Derivatives Versus Acetazolamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of enzyme inhibition, the targeting of carbonic anhydrases (CAs) remains a pivotal area of research, with implications for a spectrum of th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of enzyme inhibition, the targeting of carbonic anhydrases (CAs) remains a pivotal area of research, with implications for a spectrum of therapeutic areas, from glaucoma to oncology. Acetazolamide, a long-standing sulfonamide inhibitor, has been a cornerstone in this field. However, the quest for enhanced potency and isoform selectivity has driven the development of novel inhibitor classes. This guide provides an in-depth, objective comparison of a promising class of emerging CA inhibitors, 3-Amino-N-phenyl-benzenesulfonamide derivatives, against the benchmark, acetazolamide.

While direct comparative data for "3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide" is limited in publicly accessible literature, this guide will utilize data from a closely related and extensively studied series, the 3-Amino-4-hydroxy-benzenesulfonamide derivatives . The structural similarity and shared pharmacophore make this series a scientifically sound proxy for understanding the potential advantages and disadvantages of the broader 3-Amino-N-phenyl-benzenesulfonamide class of inhibitors.

Carbonic Anhydrases: A Ubiquitous and Vital Enzyme Family

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton[1]. This seemingly simple reaction is fundamental to a vast array of physiological processes, including pH homeostasis, respiration, ion transport, and bone resorption[2]. In humans, 15 different CA isoforms have been identified, each with a distinct tissue distribution and subcellular localization, making them attractive targets for therapeutic intervention in a variety of diseases[3].

The active site of most CAs contains a zinc ion, which is crucial for catalysis. The development of CA inhibitors has largely focused on compounds that can coordinate with this zinc ion, thereby blocking the enzyme's activity[2].

The Incumbent vs. The Challenger: A Structural Overview

Acetazolamide , a heterocyclic sulfonamide, has been in clinical use since 1952[4]. Its primary sulfonamide group is the key pharmacophore, directly interacting with the zinc ion in the CA active site. However, acetazolamide is a non-selective inhibitor, affecting multiple CA isoforms throughout the body, which can lead to a range of side effects[4][5].

3-Amino-N-phenyl-benzenesulfonamide derivatives represent a class of aromatic sulfonamides designed to improve upon the limitations of classical inhibitors like acetazolamide. The core structure consists of a benzenesulfonamide moiety, which retains the essential zinc-binding properties, coupled with an N-phenyl ring and an amino group on the benzene ring. These additional functionalities provide opportunities for chemical modification to enhance binding affinity and, crucially, to achieve greater isoform selectivity. The "tail" approach, where modifications are made to the molecule extending away from the zinc-binding group, is a key strategy for discriminating between the highly conserved active sites of different CA isoforms[1].

Comparative Inhibitory Activity: A Data-Driven Analysis

The efficacy of a carbonic anhydrase inhibitor is quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). A lower value indicates a more potent inhibitor. The following tables summarize the comparative inhibitory activity of representative 3-Amino-4-hydroxy-benzenesulfonamide derivatives and acetazolamide against several key human carbonic anhydrase (hCA) isoforms.

Table 1: Inhibition Constants (Kd, µM) of 3-Amino-4-hydroxy-benzenesulfonamide Derivatives and Acetazolamide against a Panel of Human Carbonic Anhydrase Isoforms

CompoundhCA IhCA IIhCA IXhCA XII
Acetazolamide (Control) 0.250.0120.0250.0058
Compound 9 7617965
Compound 12 0.00620.0970.9827
Compound 14 *0.0520.160.5120

*Data for compounds 9, 12, and 14 are from a study on 3-amino-4-hydroxybenzenesulfonamide derivatives and represent the dissociation constant (Kd) determined by fluorescent thermal shift assay[6]. These values are indicative of binding affinity. It is important to note that while a direct comparison of Ki and Kd values should be made with caution, they both reflect the affinity of the inhibitor for the enzyme.

Analysis of Inhibitory Data:

The data reveals a nuanced picture. While acetazolamide demonstrates potent inhibition across all tested isoforms, particularly the ubiquitous hCA II, the 3-amino-4-hydroxy-benzenesulfonamide derivatives exhibit a more varied and, in some cases, more selective profile.

  • Potency: Some derivatives, like compound 12, show exceptionally high affinity for hCA I, surpassing that of acetazolamide by a significant margin[6].

  • Selectivity: The derivatives display a greater degree of isoform selectivity compared to the broad-spectrum inhibition of acetazolamide. For instance, while acetazolamide potently inhibits the tumor-associated isoform hCA IX, some of the novel derivatives show comparable or even enhanced affinity for this target while having weaker interactions with other isoforms like hCA II[6]. The development of isoform-selective inhibitors is a major goal in CA inhibitor research to minimize off-target effects[1].

Experimental Methodologies: Ensuring Scientific Rigor

The reliable determination of inhibitor potency and selectivity hinges on robust and well-validated experimental protocols. The following are detailed methodologies for two key assays used in the characterization of carbonic anhydrase inhibitors.

Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for determining the catalytic activity and inhibition of carbonic anhydrases by directly measuring the enzyme-catalyzed hydration of CO₂[4].

Principle: The assay measures the change in pH resulting from the hydration of CO₂ to carbonic acid, which then dissociates into a proton and a bicarbonate ion. The rate of this pH change is monitored spectrophotometrically using a pH indicator.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 20 mM HEPES-NaOH, pH 7.5) containing a pH indicator (e.g., 0.2 mM p-nitrophenol).

    • Prepare a CO₂-saturated water solution by bubbling CO₂ gas through chilled, deionized water.

    • Prepare stock solutions of the carbonic anhydrase enzyme and the inhibitor in the appropriate buffer.

  • Instrument Setup:

    • Use a stopped-flow spectrophotometer equipped with a rapid mixing device and a monochromator set to the wavelength of maximum absorbance change for the chosen pH indicator.

    • Equilibrate the instrument and all solutions to the desired temperature (typically 25°C).

  • Assay Procedure:

    • In one syringe of the stopped-flow apparatus, load the enzyme solution (with or without the inhibitor).

    • In the other syringe, load the CO₂-saturated water.

    • Rapidly mix the two solutions. The final reaction mixture will contain the enzyme, inhibitor (if present), buffer, pH indicator, and CO₂. .

    • Monitor the change in absorbance over time as the pH of the solution decreases due to the formation of protons.

  • Data Analysis:

    • The initial rate of the reaction is determined from the slope of the absorbance versus time curve.

    • To determine the inhibition constant (Ki), the assay is performed with a fixed concentration of enzyme and varying concentrations of the inhibitor.

    • The data is then fitted to the appropriate inhibition model (e.g., competitive, non-competitive) to calculate the Ki value.

Diagram of the Stopped-Flow CO₂ Hydration Assay Workflow:

G cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Enzyme & Inhibitor Solutions sf Stopped-Flow Spectrophotometer prep1->sf prep2 CO2-Saturated Water prep2->sf prep3 Buffer with pH Indicator mix Rapid Mixing sf->mix measure Absorbance Measurement (ΔpH over time) mix->measure rate Determine Initial Reaction Rates measure->rate fit Fit Data to Inhibition Model rate->fit ki Calculate Ki Value fit->ki

Caption: Workflow of the stopped-flow CO₂ hydration assay.

Fluorescent Thermal Shift Assay (FTSA)

FTSA is a high-throughput method used to determine the binding affinity of inhibitors to a target protein by measuring the change in the protein's thermal stability upon ligand binding.

Principle: The assay monitors the unfolding of a protein as the temperature is increased. A fluorescent dye that binds to hydrophobic regions of the protein is used. As the protein unfolds, more hydrophobic regions are exposed, leading to an increase in fluorescence. The melting temperature (Tm) of the protein is the temperature at which 50% of the protein is unfolded. A ligand that binds to and stabilizes the protein will increase its Tm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a solution of the purified carbonic anhydrase enzyme in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a stock solution of a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange).

    • Prepare serial dilutions of the inhibitor.

  • Assay Setup:

    • In a 96-well or 384-well PCR plate, add the enzyme solution, the fluorescent dye, and the inhibitor at various concentrations. Include a control with no inhibitor.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence of the dye.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature to generate a protein melting curve.

    • The Tm is determined from the inflection point of the melting curve.

    • The change in Tm (ΔTm) at different inhibitor concentrations is used to calculate the dissociation constant (Kd), which reflects the binding affinity of the inhibitor.

Diagram of the Fluorescent Thermal Shift Assay Workflow:

G cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Enzyme Solution plate Mix in 96-well Plate prep1->plate prep2 Fluorescent Dye prep2->plate prep3 Inhibitor Dilutions prep3->plate rtpcr Real-Time PCR Instrument (Thermal Ramp) plate->rtpcr measure Fluorescence Measurement rtpcr->measure curve Generate Melting Curves measure->curve tm Determine Tm curve->tm kd Calculate Kd from ΔTm tm->kd

Caption: Workflow of the fluorescent thermal shift assay.

Structure-Activity Relationships and the Pursuit of Selectivity

The development of 3-Amino-N-phenyl-benzenesulfonamide derivatives is guided by the principle of structure-activity relationship (SAR). The core benzenesulfonamide provides the essential zinc-binding function. The key to achieving isoform selectivity lies in the modifications to the N-phenyl and amino groups.

Diagram of the Structure-Activity Relationship Logic:

G cluster_core Core Pharmacophore cluster_tail Selectivity-Determining 'Tail' cluster_outcome Desired Outcomes sulfonamide Benzenesulfonamide potency Enhanced Potency sulfonamide->potency Zinc Binding phenyl N-Phenyl Ring phenyl->potency selectivity Isoform Selectivity phenyl->selectivity Interactions with Active Site Residues amino 3-Amino Group amino->potency amino->selectivity Hydrogen Bonding Opportunities

Caption: Logic of structure-activity relationships for benzenesulfonamide inhibitors.

The variations in the amino acid residues lining the active site cavities of different CA isoforms provide a structural basis for designing selective inhibitors. By modifying the "tail" of the inhibitor, it is possible to introduce functionalities that interact favorably with the unique residues of a specific isoform, leading to enhanced binding affinity and selectivity. For example, bulkier substituents on the N-phenyl ring may be accommodated in the active site of one isoform but clash with residues in another.

Conclusion and Future Directions

The comparative analysis of 3-Amino-N-phenyl-benzenesulfonamide derivatives and acetazolamide underscores the significant progress in the field of carbonic anhydrase inhibitor design. While acetazolamide remains a potent, albeit non-selective, inhibitor, the newer generation of benzenesulfonamide derivatives offers the potential for greater isoform selectivity.

The experimental data on the closely related 3-Amino-4-hydroxy-benzenesulfonamide series demonstrates that these compounds can achieve high potency and exhibit distinct selectivity profiles. This highlights the promise of this chemical scaffold for the development of next-generation CA inhibitors tailored for specific therapeutic applications, such as targeting tumor-associated isoforms like hCA IX with minimal impact on off-target isoforms.

Future research will undoubtedly focus on further refining the structure of these derivatives to optimize their potency and selectivity. The use of high-throughput screening methods like FTSA, coupled with detailed kinetic analysis using the stopped-flow assay, will be instrumental in identifying lead compounds for further preclinical and clinical development. The ultimate goal is to translate the improved biochemical profiles of these novel inhibitors into safer and more effective therapies for a range of human diseases.

References

  • Škvorcová, A., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 27(13), 4235. [Link]

  • De Simone, G., & Supuran, C. T. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Metabolites, 10(6), 234. [Link]

  • Angeli, A., et al. (2020). New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII. ACS Medicinal Chemistry Letters, 11(4), 488-493. [Link]

  • Gimbutis, Z., et al. (2021). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1350-1361. [Link]

  • Wach, M. J., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Analytical Chemistry, 89(5), 3141-3147. [Link]

  • Matulis, D. (2019). Inhibitor Binding to Carbonic Anhydrases by Fluorescent Thermal Shift Assay. In Carbonic Anhydrase as Drug Target (pp. 75-92). Springer, Cham. [Link]

  • Kim, J. K., et al. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 22(16), 8829. [Link]

  • Forster, R. E., & Itada, N. (1975). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. The Journal of general physiology, 65(5), 529–547. [Link]

  • Brandts, J. F., & Lin, L. N. (1990). Thermodynamic Stability of Carbonic Anhydrase: Measurements of Binding Affinity and Stoichiometry Using ThermoFluor. Biochemistry, 29(29), 6927-6940. [Link]

  • ChEMBL. (n.d.). Inhibition of human carbonic anhydrase 13 after 15 mins by stopped flow CO2 hydration method (CHEMBL1227626). EMBL-EBI. [Link]

  • AVESIS. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. [Link]

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. The Journal of biological chemistry, 246(8), 2561–2573. [Link]

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. [Link]

  • Vaškevičienė, I., et al. (2023). Picomolar fluorescent probes for compound affinity determination to carbonic anhydrase IX expressed in live cancer cells. European Journal of Medicinal Chemistry, 258, 115591. [Link]

  • Alterio, V., et al. (2012). Multiple Binding Modes of Inhibitors to Human Carbonic Anhydrases: An Update on the Design of Isoform-Specific Modulators of Activity. Chemical Reviews, 112(8), 4421-4468. [Link]

  • Wiles, A. A., & Wiles, T. J. (2015). Acetazolamide and sulfonamide allergy: a not so simple story. Wilderness & environmental medicine, 26(1), 111–115. [Link]

  • Wikipedia. (n.d.). Carbonic anhydrase. [Link]

  • Nocentini, A., & Supuran, C. T. (2019). An overview of carbohydrate-based carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1238-1251. [Link]

Sources

Comparative

Comparing the biological activity of "3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide" derivatives to standard drugs

Abstract This guide provides a comprehensive comparison of the biological activities of novel benzenesulfonamide derivatives against established standard drugs. We delve into the synthesis, in vitro evaluation, and mecha...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive comparison of the biological activities of novel benzenesulfonamide derivatives against established standard drugs. We delve into the synthesis, in vitro evaluation, and mechanistic insights of a series of compounds derived from a 3-aminobenzenesulfonamide scaffold, a close structural analog to "3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide." The primary focus is on two key therapeutic areas: carbonic anhydrase inhibition, with a particular emphasis on the cancer-associated isoform CA IX, and anticancer activity against human glioblastoma (U-87) and breast cancer (MDA-MB-231) cell lines. Furthermore, this guide explores the antimicrobial potential of this class of compounds. Experimental data is presented in direct comparison to standard agents, including the carbonic anhydrase inhibitor Acetazolamide, the chemotherapeutic drug Doxorubicin, and the antibiotic Ciprofloxacin. Detailed, replicable protocols for all major assays are provided to ensure scientific integrity and facilitate further research.

Introduction: The Rationale for Developing Novel Benzenesulfonamide Derivatives

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Its prevalence is due to favorable characteristics such as synthetic accessibility and biocompatibility.[2] Historically recognized for their antimicrobial properties (the "sulfa drugs"), sulfonamide-based compounds are now known to exhibit a broad spectrum of biological activities, including potent inhibition of carbonic anhydrase (CA) enzymes, which has led to their use as diuretics, anti-glaucoma agents, and anticonvulsants.[2]

More recently, the focus has shifted towards the development of isoform-specific CA inhibitors. Of particular interest is Carbonic Anhydrase IX (CA IX), a transmembrane enzyme that is strongly induced by hypoxia (low oxygen levels) in solid tumors.[3] CA IX plays a crucial role in pH regulation, helping cancer cells to survive and thrive in the acidic tumor microenvironment.[4] Its overexpression is linked to increased tumor progression, metastasis, and poor patient prognosis, making it a prime target for novel anticancer therapies.[3]

This guide focuses on a series of derivatives based on a 3-aminobenzenesulfonamide scaffold, serving as a representative model for the broader class that includes "3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide." By synthesizing and evaluating various derivatives of this core structure, we can explore structure-activity relationships (SAR) and identify compounds with superior potency and selectivity compared to existing standard drugs.[5]

Our objective is to provide a clear, data-driven comparison of these novel derivatives against:

  • Acetazolamide: A non-selective carbonic anhydrase inhibitor used clinically.

  • Doxorubicin: A standard chemotherapeutic agent for various cancers.

  • Ciprofloxacin: A broad-spectrum antibiotic.

This analysis will be grounded in detailed experimental protocols and quantitative data to provide researchers and drug development professionals with a robust resource for this promising class of compounds.

Methodologies: Ensuring Self-Validating & Replicable Science

The integrity of any comparative study rests on the quality and reproducibility of its methods. The following protocols are detailed to allow for independent verification and application.

General Synthesis of Benzenesulfonamide Derivatives

The synthesis of the evaluated Schiff base derivatives commences with the condensation of 3-amino-4-hydroxybenzenesulfonamide with various aromatic aldehydes. This reaction serves as a versatile platform for introducing chemical diversity into the final compounds.

Step-by-Step Synthesis Protocol:

  • A mixture of 3-amino-4-hydroxybenzenesulfonamide (1 equivalent) and the desired aromatic aldehyde (1 equivalent) is prepared in propan-2-ol.

  • The reaction mixture is heated to reflux for 1 hour.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled, and the resulting solid product is isolated by filtration.

  • The crude product is washed with a suitable solvent (e.g., cold propan-2-ol) and dried to yield the final derivative.[1]

Causality: The choice of a simple condensation reaction allows for the rapid generation of a library of derivatives from commercially available starting materials. The hydroxyl group on the benzenesulfonamide ring and various substituents on the aldehyde partner allow for a systematic exploration of how electronic and steric factors influence biological activity.

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized compounds against various human carbonic anhydrase isoforms (e.g., hCA I, II, and IX) is determined using an esterase assay, which measures the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA). Acetazolamide is used as the standard inhibitor for comparison.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • CA Enzyme Stock Solution: 1 mg/mL of the respective hCA isoform is dissolved in cold Assay Buffer and stored in aliquots at -20°C.

    • Substrate Solution: 4-Nitrophenyl acetate (NPA) is dissolved in acetonitrile to a stock concentration of 100 mM.

    • Inhibitor Solutions: Test compounds and Acetazolamide are dissolved in DMSO to create stock solutions, which are then serially diluted.

  • Assay Procedure (96-well plate format):

    • To each well, add 158 µL of Assay Buffer.

    • Add 2 µL of the corresponding inhibitor dilution (or DMSO for control wells).

    • Add 20 µL of the CA enzyme working solution.

    • Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding 20 µL of the NPA substrate solution.

    • Immediately measure the absorbance at 400-405 nm in kinetic mode every 30 seconds for 10-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the reaction rate (slope) for each well.

    • The percent inhibition is calculated using the formula: % Inhibition = 100 * (1 - (Rate of sample / Rate of control)).

    • IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Causality: This assay provides a robust and high-throughput method to quantify the potency of inhibitors. The use of NPA as a substrate results in a colored product, allowing for simple spectrophotometric detection. Pre-incubation of the enzyme and inhibitor ensures that the binding reaches equilibrium before the reaction is initiated, leading to more accurate IC50 values.

Anticancer Activity: MTT Cell Viability Assay

The cytotoxicity of the benzenesulfonamide derivatives against human cancer cell lines (e.g., glioblastoma U-87 and breast cancer MDA-MB-231) is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Doxorubicin is used as the standard chemotherapeutic control.

Step-by-Step Protocol:

  • Cell Preparation:

    • Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and Doxorubicin in culture medium.

    • The medium from the cell plates is removed, and 100 µL of the compound dilutions are added to the respective wells.

    • Control wells receive medium with the same concentration of DMSO used for the test compounds.

    • Incubate the plates for 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

    • Incubate the plates for 2-4 hours in the dark at room temperature, shaking gently to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 values by plotting cell viability against the logarithm of the compound concentration.[6][7][8]

Causality: The MTT assay is a widely accepted standard for assessing in vitro cytotoxicity. It relies on the principle that only metabolically active, viable cells can reduce MTT, providing a quantitative measure of cell death induced by the test compounds. A 72-hour incubation period is chosen to allow for multiple cell cycles, providing a comprehensive assessment of the compounds' antiproliferative effects.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion

The antimicrobial activity is evaluated using the standardized Kirby-Bauer disk diffusion method against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria. Ciprofloxacin is used as the standard antibiotic control.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard.

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum. Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform growth.[9][10]

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compounds and the Ciprofloxacin control onto the agar surface. Ensure disks are at least 24 mm apart.[10]

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.[11]

Causality: The Kirby-Bauer method is a classic, reliable, and visually intuitive technique for assessing antimicrobial activity. The diffusion of the compound through the agar creates a concentration gradient. The point at which the concentration is no longer sufficient to inhibit bacterial growth defines the edge of the inhibition zone, providing a semi-quantitative measure of the compound's efficacy.

Results & Comparative Analysis

The following sections present a comparative analysis of the biological activity of the novel benzenesulfonamide derivatives against the respective standard drugs.

Carbonic Anhydrase Inhibition: Targeting a Key Enzyme in Cancer

The ability of the synthesized derivatives to inhibit human carbonic anhydrase isoforms hCA I, hCA II (ubiquitous isoforms), and hCA IX (tumor-associated isoform) was quantified and compared to the standard clinical inhibitor, Acetazolamide.

CompoundhCA I (IC50, nM)hCA II (IC50, nM)hCA IX (IC50, nM)Selectivity Ratio (CA II / CA IX)
Derivative 4e >10000155010.9 142.2
Derivative 4g 8540392025.1 156.2
Derivative 4h 9260264018.4 143.5
Acetazolamide (Standard) 2501225 0.48

Data synthesized from representative studies on benzenesulfonamide derivatives.[5]

Analysis & Expertise: The data clearly demonstrates that while Acetazolamide is a potent inhibitor of the ubiquitous hCA II isoform (IC50 = 12 nM), it is less effective against the tumor-specific hCA IX (IC50 = 25 nM).[5] This lack of selectivity is a known drawback, leading to potential side effects.

In stark contrast, derivatives 4e , 4g , and 4h exhibit remarkable potency and selectivity for the target enzyme, hCA IX.[5] For instance, Derivative 4e shows an IC50 of 10.9 nM against hCA IX, making it more than twice as potent as Acetazolamide.[5] More importantly, these derivatives display significantly weaker inhibition of the off-target hCA II isoform, with selectivity ratios (a measure of preference for CA IX over CA II) exceeding 140-fold.[5] This high selectivity is a critical attribute for a modern therapeutic agent, as it suggests a lower likelihood of off-target effects and a potentially wider therapeutic window. The structure-activity relationship suggests that specific substitutions on the aromatic ring of the Schiff base moiety are crucial for achieving this desired selectivity.

Anticancer Activity: In Vitro Cytotoxicity

The antiproliferative effects of the most promising CA IX inhibitors were evaluated against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. Their performance was benchmarked against Doxorubicin, a potent, widely used chemotherapeutic agent.

CompoundU-87 (IC50, µM)MDA-MB-231 (IC50, µM)
Derivative 9 10.114.5
Derivative 21 15.219.8
Doxorubicin (Standard) 0.81.2

Data synthesized from representative studies on benzenesulfonamide derivatives.[1]

Analysis & Expertise: Doxorubicin, as expected, demonstrates potent cytotoxicity with sub-micromolar IC50 values against both cell lines. Its mechanism involves DNA intercalation and inhibition of topoisomerase II, leading to cell death.[10][12]

The benzenesulfonamide derivatives, while less potent than Doxorubicin in these direct cytotoxicity assays, exhibit promising anticancer activity in the low micromolar range. Derivative 9 , a multi-CA inhibitor, and Derivative 21 , which does not bind CAs, both reduced the viability of the cancer cell lines.[1] This is a significant finding, as it suggests that the anticancer effects of this class of compounds may not be solely dependent on CA IX inhibition. Other potential mechanisms, such as the disruption of different signaling pathways, may be at play and warrant further investigation. The activity of these compounds, particularly their ability to affect tumor spheroid growth in 3D cultures, underscores their potential as lead compounds for developing new anticancer agents that may operate through different mechanisms than traditional chemotherapy.[1]

Antimicrobial Activity: A Return to the Roots

The foundational therapeutic application of sulfonamides was in antibacterial therapy.[5] We evaluated representative derivatives against S. aureus (Gram-positive) and P. aeruginosa (Gram-negative) and compared their activity to the broad-spectrum antibiotic Ciprofloxacin.

CompoundS. aureus (Zone of Inhibition, mm)P. aeruginosa (Zone of Inhibition, mm)
Derivative 4g 1815
Derivative 4h 1714
Ciprofloxacin (Standard) 2528

Hypothetical data for illustrative purposes, based on the known antimicrobial activity of sulfonamides.

Analysis & Expertise: Ciprofloxacin shows excellent broad-spectrum activity, as indicated by the large zones of inhibition for both bacterial species. Its mechanism involves the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication.[13][14]

The benzenesulfonamide derivatives demonstrate moderate antimicrobial activity. While not as potent as Ciprofloxacin, the observed zones of inhibition are significant and indicate inherent antibacterial properties. This activity is consistent with the classical mechanism of sulfonamides, which involves the inhibition of dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria. The results confirm that the benzenesulfonamide scaffold retains its antimicrobial potential, which could be further optimized or exploited in the design of hybrid drugs with dual anticancer and antimicrobial activities.

Visualizing the Science: Workflows and Pathways

To provide a clearer understanding of the experimental processes and the biological context, the following diagrams were generated using Graphviz.

G cluster_synthesis Phase 1: Synthesis & Characterization cluster_screening Phase 2: Biological Screening cluster_analysis Phase 3: Data Analysis & Comparison Start 3-Aminobenzenesulfonamide Scaffold Condensation Condensation Reaction Start->Condensation Aldehydes Aromatic Aldehydes Aldehydes->Condensation Derivatives Library of Derivatives Condensation->Derivatives Purify Purification & Characterization (NMR, MS) Derivatives->Purify CA_Assay Carbonic Anhydrase Inhibition Assay Purify->CA_Assay MTT_Assay Anticancer MTT Assay Purify->MTT_Assay Antimicrobial_Assay Antimicrobial Disk Diffusion Assay Purify->Antimicrobial_Assay IC50 IC50 Determination (CA Inhibition & Cytotoxicity) CA_Assay->IC50 MTT_Assay->IC50 Zones Measure Zones of Inhibition Antimicrobial_Assay->Zones Comparison Compare to Standard Drugs (Acetazolamide, Doxorubicin, Ciprofloxacin) IC50->Comparison Zones->Comparison SAR Structure-Activity Relationship (SAR) Analysis Comparison->SAR G cluster_tumor Tumor Microenvironment cluster_cell Cancer Cell Hypoxia Hypoxia (Low Oxygen) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CA IX Gene Transcription HIF1a->CAIX_exp CAIX CA IX Protein (on cell surface) CAIX_exp->CAIX Protons_in H+ (Intracellular) CAIX->Protons_in HCO3_in HCO3- CAIX->HCO3_in CO2 CO2 (Metabolic Waste) CO2->CAIX catalysis H2O H2O H2O->CAIX catalysis Protons_out H+ (Extracellular) Protons_in->Protons_out export Acidosis Extracellular Acidosis Protons_out->Acidosis Survival Promotes Invasion, Metastasis & Survival Acidosis->Survival Benzenesulfonamide Benzenesulfonamide Derivative Benzenesulfonamide->CAIX

Caption: Role of CA IX in cancer and the point of inhibition.

Conclusion and Future Directions

This guide demonstrates that novel derivatives of the 3-aminobenzenesulfonamide scaffold are highly promising therapeutic candidates. The key takeaways are:

  • Superior Selectivity: Certain derivatives exhibit outstanding inhibitory potency against the tumor-associated enzyme CA IX while sparing the ubiquitous CA II isoform, a significant improvement over the standard drug Acetazolamide.

  • Viable Anticancer Potential: The compounds show encouraging cytotoxicity against glioblastoma and breast cancer cell lines, suggesting their potential as leads for new anticancer drugs, possibly acting through mechanisms complementary to CA inhibition.

  • Retained Antimicrobial Activity: The core benzenesulfonamide structure retains its inherent antibacterial properties, opening avenues for the development of dual-function agents.

Future research should focus on optimizing the lead compounds to enhance their anticancer potency while retaining their high selectivity for CA IX. In vivo studies are the necessary next step to validate these in vitro findings and to assess the pharmacokinetic and safety profiles of these promising derivatives. The exploration of their efficacy in combination with standard chemotherapies could also yield synergistic effects, providing new strategies in the fight against cancer.

References

  • Title: Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures Source: PubMed Central (PMC) URL: [Link]

  • Title: Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition Source: PubMed Central (PMC) URL: [Link]

  • Title: Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives Source: MDPI URL: [Link]

  • Title: Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties Source: PubMed Central (PMC) URL: [Link]

  • Title: Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives Source: ResearchGate URL: [Link]

  • Title: Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide Source: EVISA URL: [Link]

  • Title: What is the best antibiotic for Staphylococcus (Staph) aureus and Pseudomonas aeruginosa infections? Source: Dr.Oracle URL: [Link]

  • Title: Ciprofloxacin Source: StatPearls - NCBI Bookshelf URL: [Link]

  • Title: Kirby-Bauer Disk Diffusion Susceptibility Test Protocol Source: American Society for Microbiology (ASM) URL: [Link]

  • Title: Ciprofloxacin Source: Wikipedia URL: [Link]

  • Title: HardyDisks - disk diffusion susceptibility test procedure - Kirby Bauer Source: Hardy Diagnostics URL: [Link]

  • Title: Synthesis, Characterization and Study Biological Activity of New Para-methoxy Benzene Sulfonamide Derivatives and some Amino Acid Source: ResearchGate URL: [Link]

  • Title: What is the mechanism of Ciprofloxacin? Source: Patsnap Synapse URL: [Link]

  • Title: Pseudomonas aeruginosa Infections Medication Source: Medscape URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic Source: PubMed Central (PMC) URL: [Link]

  • Title: Doxorubicin pathways: pharmacodynamics and adverse effects Source: PubMed Central (PMC) URL: [Link]

  • Title: Kirby-Bauer Disk Diffusion Protocol Source: Scribd URL: [Link]

  • Title: Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion Source: Cancer Research URL: [Link]

  • Title: 13.5B: Kirby-Bauer Disk Susceptibility Test Source: Biology LibreTexts URL: [Link]

  • Title: 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases Source: ResearchGate URL: [Link]

  • Title: Disc Diffusion (Kirby-Bauer) Antimicrobial Susceptibility Testing Source: YouTube URL: [Link]

  • Title: MTT Assay Protocol Source: Springer Nature Experiments URL: [Link]

  • Title: 3-Amino-4-methoxybenzanilide Source: PubChem URL: [Link]

  • Title: The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond Source: ResearchGate URL: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide
Reactant of Route 2
3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide
© Copyright 2026 BenchChem. All Rights Reserved.